Collagenase I
Description
Overview of Collagenase Classification within Proteases
Collagenases belong to the larger family of proteases, enzymes that catalyze the breakdown of proteins. Specifically, they are classified as metalloproteinases, requiring a metal ion, typically zinc, for their catalytic activity. jmb.or.kr Bacterial collagenases, such as those from Clostridium histolyticum, are distinct from animal collagenases in their ability to extensively cleave the collagen triple helix at multiple sites. sciensage.info
The classification of collagenases can be complex, with various systems based on their source, structure, and substrate specificity. rsc.org Clostridium histolyticum produces several types of collagenases, broadly categorized into two classes: Class I and Class II. worthington-biochem.comamsbio.com These classes are distinguished by their amino acid composition, stability, and specific activities, though they work synergistically to efficiently digest collagen. worthington-biochem.comamsbio.com Class I collagenases (ColG) are thought to cleave the intact collagen helix into smaller peptides, which then become substrates for Class II collagenases (ColH). amsbio.com This cooperative action allows for the thorough degradation of collagen fibrils. amsbio.com
Significance of Collagenase I (Clostridial Histolyticum Collagenase) as a Research Model
This compound, often a crude preparation from Clostridium histolyticum, is of immense significance in research due to its broad substrate specificity. thermofisher.com This preparation contains a mixture of enzymes, including clostridiopeptidase A and other proteases, polysaccharidases, and lipases, making it highly effective for dissociating tissues. thermofisher.com This characteristic is crucial for releasing cells from the extracellular matrix, a necessary step for a wide range of research endeavors, including stem cell biology, immunology, and cancer research. agscientific.com
The ability of this compound to break down native collagen, which is resistant to most other proteases, makes it a unique and powerful tool. thermofisher.comagscientific.com Researchers can select specific types of crude collagenase preparations based on the tissue they intend to dissociate, optimizing the yield of viable cells. thermofisher.comsigmaaldrich.cn For example, Collagenase type I is frequently used for the isolation of cells from adipose, lung, epithelial, and adrenal tissues. sigmaaldrich.cn
Historical Development of this compound Research (Non-Identification Focus)
The foundational research on clostridial collagenases was conducted in the 1950s by scientists like Mandl, Seifter, and Harper. worthington-biochem.com Their pioneering work laid the groundwork for understanding the characteristics of these enzymes. worthington-biochem.com By 1959, the first commercially available collagenase from Clostridium histolyticum was introduced, marking a significant milestone for its use in research. worthington-biochem.com
Initially, research was primarily focused on these clostridial collagenases. worthington-biochem.com A major advancement occurred in 1962 with the discovery of vertebrate collagenase in bullfrog tadpole tissue, which expanded the field of collagenase research significantly. worthington-biochem.com Subsequent decades saw the identification of numerous other collagenases from various sources, including other bacteria, marine life, and mammals. worthington-biochem.com This expansion of knowledge allowed for a deeper understanding of the diverse roles of collagenases in both normal physiological processes and disease pathology. worthington-biochem.com
Structure
2D Structure
Properties
IUPAC Name |
(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3/t43-,44-,49?,50?,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNKMKHABXEJZ-UVQQGXFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC[C@@]4([C@@]3(CC5=C(C4)N=C6C[C@]7([C@@](CCC8[C@@]7(CC[C@]9([C@]8(CC[C@@H]9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H100N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Collagenase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13073 | |
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CAS No. |
9001-12-1 | |
| Record name | Collagenase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Collagenase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.608 | |
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Molecular and Structural Biology of Collagenase I
Gene Architecture and Expression in Model Organisms
The gene encoding human Collagenase I, MMP1, is located on chromosome 11q22.3, as part of a cluster of MMP genes. wikipedia.orgnih.gov The gene spans approximately 17 kb and its expression is tightly regulated at the transcriptional level. sigmaaldrich.com Various signaling molecules, including inflammatory cytokines like TNF-α and IL-1β, as well as growth factors, can induce MMP1 gene expression. sigmaaldrich.comunam.mx This regulation is mediated by the interplay of several transcription factors, with activator protein-1 (AP-1) and NF-κB playing significant roles. unam.mx For instance, inflammatory cytokines can enhance the trans-activation of MMP1 through the MAPK signaling pathway, leading to an increase in AP-1 proteins such as c-jun and c-fos. unam.mx
The expression of this compound has been studied in various model organisms to understand its in vivo functions. In mice, which lack a direct ortholog of human MMP-1 but have other collagenases, studies often involve the use of transgenic models expressing human MMP-1. For example, a mouse model expressing human collagenase under the control of the Col2a1 promoter has been developed to study its effects on cartilage and bone development. mdpi.com In the zebrafish (Danio rerio), a powerful model for developmental biology, researchers have identified 25 genes encoding MMPs, allowing for the investigation of their roles in processes like ECM remodeling during embryogenesis. researchgate.net Studies in zebrafish have characterized the expression patterns of various MMPs, including those with collagenolytic activity, revealing their dynamic spatial and temporal expression during development. researchgate.netnih.govsdbonline.org
Domain Organization and Functional Modules of this compound
This compound is a multi-domain enzyme, and its structure is archetypal for many members of the MMP family. wikipedia.org It is synthesized as a pre-proenzyme and undergoes proteolytic processing to become active. The mature enzyme consists of several distinct domains: a catalytic domain, a linker or hinge region, and a hemopexin-like domain. wikipedia.orgsigmaaldrich.com
Catalytic Domain Analysis
The catalytic domain of this compound is responsible for the enzymatic cleavage of collagen. It is a globular domain of approximately 160 amino acids with a characteristic shape of an oblate ellipsoid. wikipedia.orgnih.gov This domain contains a highly conserved zinc-binding motif, HEXXHXXGXXH, where three histidine residues coordinate a catalytic zinc ion. nih.gov This zinc ion is essential for the enzyme's hydrolytic activity. The catalytic domain also binds two structural zinc ions and three calcium ions, which are crucial for maintaining the structural integrity and stability of the enzyme. wikipedia.org The active site cleft of the catalytic domain is relatively narrow, which has led to the understanding that the collagen triple helix must undergo unwinding for cleavage to occur. nih.gov
Non-Catalytic Domains and Their Roles (e.g., Collagen-Binding Domains)
The C-terminal hemopexin-like domain is a non-catalytic domain that is crucial for the degradation of triple-helical collagen. caymanchem.com This domain, which is about 200 amino acids long and has a four-bladed β-propeller structure, is responsible for substrate specificity, particularly for binding to fibrillar collagens. nih.govcaymanchem.com It acts as a collagen-binding domain, allowing the enzyme to properly orient itself on the collagen fibril for effective cleavage. nih.gov Studies have shown that the hemopexin domain is essential for the unwinding of the collagen triple helix prior to its cleavage by the catalytic domain. nih.gov The catalytic domain alone is capable of degrading denatured collagen (gelatin) but not the intact triple-helical collagen. nih.gov
Inter-Domain Dynamics and Conformational Changes
The function of this compound is heavily dependent on the dynamic interplay between its catalytic and hemopexin domains. The enzyme exists in a dynamic equilibrium between "open" and "closed" conformations, which are characterized by the relative separation of the two domains. nih.govbiorxiv.org The "open" conformation, where the domains are further apart, is considered functionally relevant for catalytic activity. nih.govbiorxiv.org
The flexible linker region connecting the catalytic and hemopexin domains plays a role in modulating these conformational changes. core.ac.uk Upon binding to its collagen substrate, this compound undergoes significant conformational changes. biorxiv.orgresearchgate.net The binding process itself is thought to locally unwind the collagen triple helix, allowing a single α-chain to enter the active site of the catalytic domain for hydrolysis. nih.gov The strain within the collagen fibril can also influence the interdomain dynamics of MMP-1 and, consequently, its enzymatic activity. biorxiv.org
High-Resolution Structural Elucidation of this compound
High-resolution structural studies, primarily through X-ray crystallography, have provided invaluable insights into the architecture and function of this compound. These studies have detailed the structure of the individual domains and the full-length enzyme, both in its latent (pro-enzyme) and active forms, as well as in complex with inhibitors and substrates.
X-Ray Crystallography Studies of this compound Peptidases
The crystal structure of the catalytic domain of human this compound (MMP-1) has been determined at high resolution in various forms. These structures reveal a highly twisted five-stranded β-sheet and three α-helices. wikipedia.orgnih.gov The active site zinc is tetrahedrally coordinated by three histidine residues and a water molecule, which is displaced upon substrate binding. nih.gov The binding of inhibitors to the active site has also been extensively studied, providing a basis for the design of specific MMP inhibitors. exlibrisgroup.com.cn
Crystal structures of the full-length active form of human MMP-1 have also been solved, revealing the spatial arrangement of the catalytic and hemopexin domains. nih.govpdbj.org These structures confirm the significant conformational differences between the zymogen (pro-MMP-1) and the active enzyme, particularly in the relative orientation of the hemopexin domain. nih.gov The structure of MMP-1 in complex with a triple-helical collagen peptide has provided a model for how the enzyme engages its substrate, highlighting the crucial interactions with both the catalytic and hemopexin domains. mdpi.com
Table 1: Selected X-Ray Crystallography Studies of Human this compound (MMP-1)
| PDB ID | Description | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|
| 2J0T | Catalytic domain of MMP-1 in complex with the N-terminal inhibitory domain of TIMP-1 | 2.54 | Reveals the mechanism of inhibition and differences in the protein-protein interface compared to MMP-3. | rcsb.org |
| 2CLT | Crystal structure of the active form of full-length human MMP-1 | 2.67 | First structure of active MMP-1 free of an inhibitor, showing a water molecule at the active site. Reveals significant conformational changes from the pro-enzyme form. | nih.govcore.ac.ukpdbj.org |
| 3SHI | Crystal structure of the human MMP-1 catalytic domain | 2.20 | Provides a high-resolution view of the catalytic domain, useful for understanding its structure-function relationship. | pdbj.orgrcsb.org |
| 4AUO | Inactive human MMP-1 (E200A mutant) complexed with a triple-helical peptide | Not specified | Provides a model for the interaction of MMP-1 with its collagen substrate, showing the closed conformation of the enzyme. | mdpi.com |
| 1FBL | Catalytic domain of human fibroblast collagenase complexed with an inhibitor | Not specified | Used in computational studies to model collagenase-substrate interactions. | rcsb.org |
Cryo-Electron Microscopy Investigations of Full-Length this compound
While X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the structures of MMP domains, specific cryo-electron microscopy (cryo-EM) studies focused solely on full-length this compound (MMP-1) are not prominently documented in current literature. biorxiv.org However, the principles of cryo-EM make it a highly suitable technique for investigating such complex and flexible enzymes.
Cryo-EM is particularly powerful for determining the structures of large protein complexes and molecules that exhibit conformational flexibility, which can be a challenge for crystallization. biorxiv.org Full-length MMP-1, with its distinct catalytic and hemopexin domains connected by a flexible linker, undergoes complex motions to bind and cleave the collagen triple helix. mdpi.comnih.gov Cryo-EM could capture snapshots of these different conformational states, providing unparalleled insight into the dynamic relationship between the catalytic and hemopexin domains during substrate recognition and processing. This would complement the static pictures provided by X-ray crystallography of full-length porcine and human MMP-1, revealing the full range of motion essential for its collagenolytic activity. nih.govrcsb.org
Molecular Features of the Active Site Environment
A critical feature of the active site is its physical dimensions. The entrance to the substrate-binding groove is only about 5 Å wide, which is too narrow to accommodate the intact collagen triple helix, approximately 15 Å in diameter. embopress.org This structural constraint implies that this compound must employ a mechanism to locally unwind the triple helix before a single polypeptide chain can enter the active site for cleavage. embopress.orgpatsnap.com
Essential to the catalytic machinery is a glutamic acid residue located adjacent to the first histidine of the zinc-binding motif. ahajournals.org This residue acts as the catalytic acid/base during peptide bond hydrolysis. Mutation of this residue, for example, Glu200 in porcine MMP-1, abolishes catalytic activity but does not prevent the enzyme from binding to and unwinding the collagen helix. embopress.org The active site also contains a voluminous S1' specificity pocket, which plays a crucial role in determining substrate preference by accommodating the side chain of the residue at the P1' position of the substrate. acs.orgrcsb.org
Critical Amino Acid Residues and Their Structural Contribution to this compound Function
The function of this compound is critically dependent on a framework of specific amino acid residues that coordinate essential metal ions and form the substrate-binding interface.
Zinc-Binding Motifs and Their Coordination
As a metalloproteinase, this compound requires zinc ions for its function. rcsb.org The enzyme uniquely contains two zinc ions within its catalytic domain: one is essential for catalysis, and the other plays a purely structural role. uniprot.orgwikipedia.orgresearchgate.net
The catalytic zinc ion is coordinated by three histidine residues located within a highly conserved sequence motif: HEXXHXXGXXH. nih.govsemanticscholar.org Structural studies of human fibroblast collagenase have identified these ligands as His-218, His-222, and His-228. uniprot.org A water molecule serves as the fourth ligand, which is displaced by the substrate during the enzymatic reaction. nih.govahajournals.org
The structural zinc ion is tetrahedrally coordinated by one histidine and two aspartate residues. Specific studies have identified the coordinating residues as His-149, Asp-151, His-164, and His-177. researchgate.net This second zinc ion is a distinctive feature of matrix metalloproteinases and contributes to the stability of the domain's fold. uniprot.org
| Zinc Ion | Function | Coordinating Residues (Human MMP-1) | Conserved Motif |
|---|---|---|---|
| Catalytic Zn²⁺ | Peptide bond hydrolysis | His-218, His-222, His-228 uniprot.org | HEXXHXXGXXH nih.govsemanticscholar.org |
| Structural Zn²⁺ | Structural stability | His-149, Asp-151, His-164, His-177 researchgate.net | N/A |
Specific Loops and Gate Mechanisms for Substrate Access
Access to the active site of this compound is a tightly regulated process mediated by specific surface loops and the coordinated action of its domains. The substrate-binding cleft itself is formed by contributions from β-strand IV, α-helix B, and an extended loop following helix B. ahajournals.org One particular loop immediately preceding the catalytic helix, encompassing residues 183-RWTNNFREY-191, has been identified as being essential for collagenolytic activity. ahajournals.org
The mechanism for substrate access can be conceptualized as a multi-step "gate" process:
Initial Binding: The process begins with the binding of the enzyme to the collagen triple helix. This interaction involves exosites on both the catalytic and the C-terminal hemopexin domains. mdpi.comnih.gov The hemopexin domain is particularly crucial for recognizing and anchoring the enzyme to the collagen substrate. ahajournals.orgnih.gov
Local Unwinding: Due to the narrowness of the active site cleft, the enzyme must locally unwind the rigid triple-helical structure of collagen. embopress.org This unwinding action, which can be performed even by a catalytically inactive mutant, exposes a single collagen chain. embopress.org
Substrate Entry and Cleavage: The unwound single polypeptide chain is then threaded into the active site cleft, allowing the catalytic machinery to hydrolyze a specific Gly-Ile or Gly-Leu peptide bond. embopress.orgmdpi.com
The flexible, proline-rich linker region connecting the catalytic and hemopexin domains is critical for allowing the necessary conformational changes and orientations for the two domains to cooperate in this complex process. mdpi.comnih.gov Therefore, the "gate" is not a single loop opening and closing, but rather the entire orchestrated process of substrate recognition, binding, and local denaturation that grants the substrate access to the catalytic center.
Role of Auxiliary Factors in this compound Activity (e.g., pH, temperature, metal ions, in vitro conditions only)
The enzymatic activity of this compound in vitro is significantly influenced by various physicochemical factors, including pH, temperature, and the presence of metal ions.
The optimal pH for this compound activity generally falls within the neutral to slightly alkaline range. For collagenase from Clostridium histolyticum, the optimal pH is reported to be between 6.3 and 8.8, with assays commonly performed at pH 7.4. sigmaaldrich.comamsbio.com Some studies have shown maximal activity at pH 8.0 or even as high as 9.0 for recombinant versions. mdpi.comresearchgate.net The enzyme's activity tends to decrease sharply at acidic pH values. nih.govresearchgate.net For instance, C. histolyticum collagenase retains about 60% of its activity at pH 5.6, but this drops to 30% at pH 5.0. nih.gov
Temperature also plays a critical role. The optimal temperature for this compound activity is generally around 37°C. amsbio.comscirp.org Some studies have reported optimal temperatures ranging from 30°C to 50°C. mdpi.comresearchgate.netmdpi.com Enzyme activity typically increases with temperature up to this optimum, after which it rapidly declines. researchgate.net For example, a reduction in activity is observed above 60°C. researchgate.net Solutions of the enzyme are stable for several hours on ice but lose activity more rapidly at higher temperatures. sigmaaldrich.com
This compound is a metalloproteinase and its activity is dependent on the presence of specific metal ions. Zinc ions (Zn²⁺) are essential for the catalytic activity and are tightly bound to the enzyme. sigmaaldrich.comsigmaaldrich.com Calcium ions (Ca²⁺) are also crucial, acting as activators and stabilizers. creative-enzymes.comsigmaaldrich.com Ca²⁺ not only stabilizes the enzyme's structure but also facilitates its binding to the collagen molecule. nih.govsigmaaldrich.com An adequate concentration of calcium ions (typically 0.3-0.5 mM) is required to maintain activity in solution. sigmaaldrich.com The activity can be inhibited by metal ion chelators like EDTA, which removes these essential ions. creative-enzymes.comscirp.org
Table 2: Influence of Auxiliary Factors on this compound Activity (in vitro)
| Factor | Optimal Range/Condition | Effect on Activity |
|---|---|---|
| pH | 6.3 - 9.0 sigmaaldrich.commdpi.comresearchgate.net | Optimal activity is in the neutral to alkaline range. Activity decreases in acidic conditions. nih.gov |
| Temperature | 30°C - 50°C mdpi.comresearchgate.netmdpi.com | Activity increases with temperature up to an optimum (often 37°C), then declines. amsbio.comresearchgate.net |
| Metal Ions | ||
| Zinc (Zn²⁺) | Required | Essential for catalytic activity; tightly bound to the enzyme. sigmaaldrich.comsigmaaldrich.com |
| Calcium (Ca²⁺) | Required (e.g., 0.3-0.5 mM) sigmaaldrich.com | Activates and stabilizes the enzyme; facilitates substrate binding. creative-enzymes.comnih.govsigmaaldrich.com |
| Other Divalent Cations | Varies | Ions like Mg²⁺, Ba²⁺, and Mn²⁺ can sometimes promote activity, while Co²⁺ and Hg²⁺ may be inhibitory. creative-enzymes.com |
| Chelating Agents (e.g., EDTA) | Inhibitory | Inhibit activity by removing essential metal ions like Ca²⁺ and Zn²⁺. creative-enzymes.comscirp.org |
Applications of Collagenase I in Scientific Research
Tissue Dissociation and Cell Isolation
One of the most common applications of this compound is in the enzymatic dissociation of tissues to isolate primary cells. agscientific.comsigmaaldrich.cn Crude preparations of this compound are particularly effective as they contain a mixture of enzymes that can break down not only collagen but also other components of the extracellular matrix. thermofisher.com This allows for the gentle and efficient release of viable cells from their surrounding tissue architecture. agscientific.com
Table 2: Common Research Applications of this compound for Cell Isolation
| Tissue Type | Isolated Cell Types | Research Area |
| Adipose Tissue | Adipocytes, Adipose-derived stem cells | Metabolic research, Regenerative medicine |
| Liver | Hepatocytes | Toxicology, Drug metabolism |
| Pancreas | Islets of Langerhans | Diabetes research |
| Heart | Cardiomyocytes | Cardiovascular research |
| Lung | Epithelial cells | Respiratory disease research |
| Tumors | Cancer cells | Oncology, Drug discovery |
This table is based on information from multiple sources. sigmaaldrich.cnsigmaaldrich.com
Specific Research Areas
In research settings, this compound is utilized to study the process of wound debridement, which is the removal of necrotic or dead tissue from a wound to promote healing. agscientific.comnih.gov Ointments containing C. histolyticum collagenase are often applied to wounds to assist in the removal of this dead tissue, which can otherwise prolong inflammation and increase the risk of bacterial growth. agscientific.com By degrading collagen, the enzyme allows for the migration of inflammatory cells like macrophages, which enhances their efficiency in clearing debris and promoting a healthier wound bed. agscientific.com Injectable forms of collagenase have also been shown in both in vivo and in vitro studies to promote wound healing, even in severe cases like third-degree burns. agscientific.com
Fibrosis is characterized by the excessive deposition of collagen and other extracellular matrix components, leading to the hardening and scarring of tissue. This compound is a critical tool in fibrosis research as it can be used to model and study these conditions. For instance, in studies of Peyronie's disease, a condition involving fibrotic plaques in the penis, Collagenase clostridium histolyticum (CCH) has been shown to effectively degrade the collagen fibers within these plaques. nih.govnih.gov Research has demonstrated that CCH can downregulate genes associated with the disease, as well as cytokines and growth factors, while also suppressing the attachment, spreading, and proliferation of the cells involved in the fibrotic process. nih.gov
In cancer research, this compound is used to dissociate tumor tissues to isolate individual cancer cells for study. sigmaaldrich.cn This allows researchers to analyze the genetic and phenotypic characteristics of tumor cells, as well as to test the efficacy of various anti-cancer drugs in vitro. The ability to obtain viable, single-cell suspensions from solid tumors is crucial for understanding tumor heterogeneity and developing personalized cancer therapies. agscientific.com
Molecular Regulation and Modulation of Collagenase I Activity
Endogenous Activation Mechanisms of Pro-Collagenase I
Collagenase I is synthesized as an inactive zymogen, pro-collagenase I, which requires activation to exert its enzymatic function. This activation is a critical control point and involves a cascade of proteolytic events and is tightly regulated by endogenous inhibitors.
The conversion of pro-collagenase I to its active form is initiated by the proteolytic removal of an N-terminal propeptide domain. This process can be initiated by other proteases, such as plasmin or stromelysin, which cleave the pro-domain and trigger a conformational change that unmasks the active site of the enzyme. This initial cleavage is often followed by an intermolecular autocatalytic cleavage that results in the fully active enzyme.
The proteolytic activation of pro-collagenase I is a stepwise process that can be initiated by a variety of proteinases. The initial cleavage of the propeptide domain disrupts the interaction between a cysteine residue in the prodomain and the zinc ion in the catalytic site, a mechanism known as the "cysteine switch". This disruption leads to an intermediate, partially active form of the enzyme. Subsequent autolytic cleavage events remove the remainder of the propeptide, leading to the generation of the fully active, mature this compound.
The activity of this compound is tightly controlled by a group of endogenous inhibitors, the most prominent of which are the Tissue Inhibitors of Metalloproteinases (TIMPs) and alpha-2 macroglobulin. begellhouse.comnih.gov
Tissue Inhibitors of Metalloproteinases (TIMPs): There are four known TIMPs in vertebrates (TIMP-1, TIMP-2, TIMP-3, and TIMP-4), which are the primary regulators of collagenase activity in tissues. nih.gov TIMPs bind to the active form of this compound in a 1:1 stoichiometric, non-covalent manner, effectively blocking its catalytic activity. oup.com This interaction is crucial for preventing excessive collagen degradation and maintaining the balance of extracellular matrix remodeling. oup.commdpi.com The expression of TIMPs is regulated by various factors, including growth factors and cytokines, allowing for precise spatial and temporal control of collagenase activity. nih.gov For instance, TIMP-1 is a natural inhibitor of MMP-1 (this compound). mdpi.com
Alpha-2 Macroglobulin: This large plasma protein acts as a broad-spectrum protease inhibitor. ox.ac.uknih.gov Alpha-2 macroglobulin can trap active this compound within its structure, effectively sequestering it and preventing it from accessing its substrate. nih.govresearchgate.net The this compound-alpha-2 macroglobulin complex is then cleared from circulation, primarily by the liver. nih.gov While TIMPs provide localized and specific inhibition within tissues, alpha-2 macroglobulin serves as a systemic inhibitor, removing excess active collagenase from the circulation. nih.gov
| Inhibitor | Mechanism of Action | Primary Role in this compound Regulation |
| TIMPs | Form a non-covalent, 1:1 stoichiometric complex with the active enzyme, blocking the catalytic site. oup.com | Localized and specific inhibition of this compound activity within tissues. nih.gov |
| Alpha-2 Macroglobulin | Traps the active enzyme within its structure, leading to clearance from circulation. nih.govnih.gov | Systemic inhibition of this compound activity by removing it from the bloodstream. nih.gov |
Molecular Mechanisms of Transcriptional Regulation of this compound Gene Expression
The synthesis of this compound is primarily regulated at the level of gene transcription. The expression of the this compound gene (often referred to as MMP1 in humans) is controlled by a complex interplay of promoter elements, transcriptional activators, and the influence of various signaling molecules like cytokines and growth factors.
The promoter region of the this compound gene contains several cis-acting elements that are crucial for its transcriptional regulation. unipd.it One of the most important of these is the Activator Protein-1 (AP-1) binding site. begellhouse.comnih.gov The AP-1 transcription factor is a heterodimer composed of proteins from the Jun and Fos families. nih.govportlandpress.com The binding of AP-1 to its consensus sequence in the this compound promoter is a key event for both basal and induced transcription of the gene. begellhouse.comportlandpress.com
In addition to the AP-1 site, other promoter elements and transcription factors are involved in the regulation of this compound gene expression. For example, a PEA3 binding site, which binds Ets family transcription factors, can act synergistically with the AP-1 site to enhance transcription in response to certain stimuli. nih.gov The specific combination of transcription factors binding to the promoter determines the level of gene expression in different cell types and under various physiological conditions.
The expression of the this compound gene is highly responsive to a variety of extracellular signals, including pro-inflammatory cytokines and growth factors. nih.govnih.govdartmouth.edu
Interleukin-1 Beta (IL-1β): This potent pro-inflammatory cytokine is a strong inducer of this compound gene expression in various cell types, including synovial fibroblasts and chondrocytes. oup.comnih.gov Stimulation with IL-1β leads to the activation of intracellular signaling cascades that converge on the activation of transcription factors like AP-1. oup.comnih.gov Studies have shown that IL-1β stimulation results in a significant increase in this compound mRNA levels. nih.gov For instance, in rabbit synovial fibroblasts, treatment with IL-1β led to a 20-fold increase in collagenase mRNA. nih.gov The responsiveness to IL-1β often requires distal sequences in the collagenase promoter, in addition to the proximal AP-1 site. oup.comnih.gov
Growth Factors: Various growth factors can also modulate this compound gene expression. For example, Basic Fibroblast Growth Factor (bFGF) has been shown to transcriptionally regulate the collagenase gene in osteoblasts through a protein tyrosine kinase-dependent pathway. nih.govtandfonline.comjefferson.edu Transforming Growth Factor-beta (TGF-β), on the other hand, can have opposing effects, sometimes suppressing the induction of collagenase expression. tandfonline.comuthscsa.edusemanticscholar.org The specific effect of a growth factor on this compound expression can be cell-type dependent and influenced by the presence of other signaling molecules.
| Signaling Molecule | Effect on this compound Gene Expression | Key Research Finding |
| Interleukin-1 Beta (IL-1β) | Potent induction | Stimulation of rabbit synovial fibroblasts with 10 ng/ml recombinant human IL-1β resulted in a 20-fold increase in collagenase mRNA by 12 hours. nih.gov |
| Basic Fibroblast Growth Factor (bFGF) | Induction | Treatment of osteoblastic cells with bFGF (10⁻⁸M) for 24 hours caused a 3-fold increase in collagenase-CAT activity. nih.gov |
| Transforming Growth Factor-beta (TGF-β) | Generally repressive | TGF-β can suppress the stimulatory effect of bFGF on collagenase gene expression. tandfonline.com |
The transcription of the this compound gene can be actively repressed by certain molecules, providing a crucial mechanism for downregulating collagen degradation.
Glucocorticoids: These steroid hormones are potent repressors of this compound gene expression. nih.govnih.govmdpi.com The glucocorticoid receptor, upon binding its ligand, can interfere with the activity of the AP-1 transcription factor. nih.govnih.gov This interference does not involve the glucocorticoid receptor binding directly to the this compound promoter but rather a protein-protein interaction with the components of AP-1, which prevents AP-1 from effectively activating transcription. nih.gov This mechanism of repression is a key aspect of the anti-inflammatory and tissue-sparing effects of glucocorticoids.
Retinoids: Retinoids, which are derivatives of vitamin A, also suppress the transcription of the this compound gene. begellhouse.comnih.govpnas.orgbiorxiv.org The mechanism of retinoid-mediated repression involves the retinoic acid receptor (RAR) and retinoid X receptor (RXR) heterodimers. These complexes can inhibit AP-1 activity through several proposed mechanisms, including sequestration of AP-1 components and direct interaction with the AP-1 complex on the DNA. begellhouse.com Some studies suggest that the repression of collagenase-1 transcription by retinoic acid is not dependent on the proximal AP-1 site but requires sequences located in distal regions of the promoter. nih.gov
Post-Transcriptional Regulation of this compound mRNA Stability
The expression of this compound (also known as Matrix Metalloproteinase-1 or MMP-1) is meticulously controlled not only at the level of gene transcription but also through post-transcriptional mechanisms that dictate the fate of its messenger RNA (mRNA). nih.gov These regulatory processes, which govern the stability, localization, and translation of mRNA, are critical for ensuring that the potent, matrix-degrading activity of the enzyme is appropriately deployed. frontiersin.orgfrontiersin.org A key mechanism in this regulation is the modulation of mRNA stability, which can rapidly alter the amount of this compound protein synthesized in response to cellular signals. nih.govmdpi.com This level of control is largely mediated by sequences within the mRNA molecule itself, particularly in the 3' untranslated region (3'UTR), and the trans-acting factors, such as RNA-binding proteins, that interact with them. frontiersin.org
For instance, studies have shown that inflammatory cytokines, which are potent inducers of collagenase, can exert their effects through both transcriptional activation and post-transcriptional stabilization of the this compound mRNA. oup.comoup.com In human gingival fibroblasts, transforming growth factor-beta 1 (TGF-β1) has been shown to reduce the level of collagenase mRNA without altering its stability, indicating that different signaling pathways can selectively engage distinct regulatory mechanisms. nih.gov The half-life of this compound mRNA can vary significantly depending on the cellular context and the presence of stabilizing or destabilizing factors, highlighting the dynamic nature of post-transcriptional control.
The 3' untranslated region (3'UTR) of eukaryotic mRNAs is a critical hub for post-transcriptional regulation, containing various cis-acting regulatory elements that influence mRNA stability, translation, and localization. frontiersin.orgnih.govbiorxiv.org In the context of this compound, the 3'UTR harbors specific sequences that are crucial for controlling the lifespan of its mRNA transcript.
Among the most well-characterized of these elements are AU-rich elements (AREs), particularly the "ATTTA" pentamer motif. frontiersin.org These sequences typically function as instability determinants, targeting the mRNA for rapid degradation. oup.comoup.com Research has demonstrated that the 3'UTR of rabbit collagenase can destabilize a constitutively transcribed reporter gene transcript, confirming its role in promoting mRNA decay. oup.comoup.com Furthermore, mutation of the ATTTA motifs within the human collagenase 3'UTR has been shown to stabilize the transcript, directly implicating these sequences in the degradation process. oup.comoup.com These regulatory elements are recognized by specific RNA-binding proteins that can either recruit the degradation machinery or, conversely, be displaced by stabilizing factors to prolong the mRNA's half-life. frontiersin.orgbiorxiv.org
The stability of this compound mRNA is dynamically regulated by a host of trans-acting factors, primarily RNA-binding proteins (RBPs) and microRNAs, which bind to the regulatory elements within the 3'UTR. frontiersin.org These modulators can either enhance mRNA degradation or protect the transcript from exonucleases, thereby stabilizing it.
A prominent example of this regulation is seen in the response of cells to the pro-inflammatory cytokine Interleukin-1β (IL-1β). IL-1β is a potent inducer of this compound expression, and it achieves this not only by boosting transcription but also by increasing the stability of the mRNA transcript. oup.comoup.com Studies in rabbit synovial fibroblasts have shown that IL-1β treatment leads to a significant increase in this compound mRNA levels. oup.comoup.com This effect is, at least in part, due to the reversal of the destabilizing effects mediated by the ATTTA motifs in the 3'UTR. oup.comoup.com It is hypothesized that IL-1β signaling leads to the activation or synthesis of stabilizing factors that compete with destabilizing RBPs for binding to the AREs, thus shielding the mRNA from rapid decay.
Conversely, other factors can promote degradation. The AU-rich element factor 1 (AUF1) is an RBP known to bind AREs and recruit the cellular machinery for mRNA degradation. mdpi.com While not exclusively studied for this compound, its role in the degradation of other ARE-containing mRNAs, such as those for cytokines like IL8 and TNFα, suggests a potential mechanism for downregulating collagenase expression. mdpi.com The interplay between these stabilizing and destabilizing proteins ultimately determines the steady-state level and translational output of the this compound mRNA.
Exogenous Inhibitors and Activators of this compound Activity
The catalytic activity of this compound, a zinc-dependent metalloproteinase, can be modulated by a wide array of exogenous molecules. patsnap.comresearchgate.net These compounds, which include small organic molecules, peptides, and metal chelators, can either inhibit or, less commonly, activate the enzyme. patsnap.comscielo.br Inhibition is a primary focus of research due to the pathological role of excessive collagen degradation in diseases like osteoarthritis and in cancer metastasis. patsnap.com Inhibitors typically function by interacting with the enzyme's active site, often by binding to the catalytic zinc ion, or by mimicking the structure of the natural collagen substrate. patsnap.comnih.gov
A diverse range of small molecules have been identified as inhibitors of this compound. These compounds often possess a functional group, known as a zinc-binding group (ZBG), that coordinates with the catalytic zinc ion in the enzyme's active site, thereby blocking its function. nih.govmdpi.com
Natural flavonoids are one such class of inhibitors. Quercetin, in particular, has been identified as a potent inhibitor of collagenase from Clostridium histolyticum, a bacterial collagenase often used in screening assays. researchgate.net Studies on various flavonoids have shown that flavonols are generally more potent inhibitors than flavones, suggesting that the C-3 hydroxyl group is important for activity. researchgate.net Other natural compounds, including capsaicin, curcumin, and biochanin A, have also demonstrated inhibitory effects. mdpi.com
Synthetic compounds have been developed with high potency and selectivity. N-aryl mercaptoacetamide-based inhibitors show sub-micromolar affinities for bacterial collagenase H (ColH) and exhibit high selectivity over human matrix metalloproteinases (MMPs). acs.org Similarly, drugs from the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam, have been shown to inhibit human this compound. scielo.br
The binding mode of these inhibitors typically involves the ZBG making a direct coordinating bond with the active site Zn²⁺ ion. nih.govnih.gov For mycosporine-like amino acids (MAAs), molecular modeling predicts that the carboxylate group of the glycine (B1666218) substructure binds to the zinc ion, occupying the catalytic center in a competitive fashion. nih.gov For thiol-based inhibitors, docking studies suggest the inhibitor's benzyl group occupies the S1' pocket of the enzyme, with key hydrogen bonds forming between the inhibitor and residues such as Asn112, Ala113, and Arg198. nih.gov
Table 1: Examples of Small Molecule Inhibitors of Collagenase
| Inhibitor Class | Example Compound | Target Enzyme | IC50 Value |
|---|---|---|---|
| Flavonols | Quercetin | C. histolyticum Collagenase | 286 µM researchgate.net |
| Oxicams | Piroxicam | Human MMP-1 | 63 µM scielo.br |
| Oxicams | Meloxicam | Human MMP-1 | 66 µM scielo.br |
| Natural Products | Capsaicin | Collagenase A | < 100 µM mdpi.com |
| Natural Products | Curcumin | Collagenase A | < 100 µM mdpi.com |
Peptide-based inhibitors are designed to mimic the amino acid sequence of the collagen cleavage site, allowing them to bind with high specificity to the enzyme's active site. nih.govnih.gov These molecules can be unmodified peptides or peptidomimetics that incorporate non-standard functional groups to enhance their inhibitory potency. nih.gov
Peptide hydroxamic acids are a well-established class of collagenase inhibitors. nih.gov The hydroxamate group (-CONHOH) is an effective zinc-binding moiety. One such inhibitor, Z-Pro-Leu-Gly-NHOH, which corresponds to the cleavage site of native collagen, inhibits human skin collagenase with an IC50 value of 40 µM. nih.gov The importance of the hydroxamate group is underscored by the finding that corresponding peptides with amide or carboxylate C-termini show little to no inhibition. nih.gov
Other modifications include sulfur-based functional groups and phosphinic acid moieties. nih.govnih.gov Sulfhydryl-containing substrate analogs have been shown to be potent inhibitors of human fibroblast and neutrophil collagenases. nih.gov Phosphinic peptides, which replace the scissile peptide bond with a phosphinic group (PO₂⁻-CH₂), can also be highly effective. For example, the tetrapeptide Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle is a potent inhibitor of Corynebacterium rathayii collagenase with a Ki value of 8 nM. nih.gov Additionally, peptides derived from natural sources, such as the RDRF peptide from Ulva australis hydrolysate, have shown significant collagenase inhibitory activity. mdpi.com
Table 2: Examples of Peptide-Based Inhibitors of Collagenase
| Inhibitor Type | Example Compound | Target Enzyme | Inhibition Value |
|---|---|---|---|
| Peptide Hydroxamic Acid | Z-Pro-Leu-Gly-NHOH | Human Skin Collagenase | IC50 = 40 µM nih.gov |
| Phosphinic Peptide | Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle | C. rathayii Collagenase | Ki = 8 nM nih.gov |
| Algal Peptide | Arg-Asp-Arg-Phe (RDRF) | Collagenase | IC50 = 0.84 mM mdpi.com |
As a metalloproteinase, this compound requires divalent metal ions for both its structural integrity and catalytic function. The active site contains a catalytic zinc (Zn²⁺) ion, and structural calcium (Ca²⁺) ions are also essential for stability. nih.govnih.gov Consequently, compounds that can bind and remove these essential metal ions, known as metal chelators, act as effective inhibitors. sigmaaldrich.commdpi.com
The mechanism of inhibition by chelators is the sequestration of the metal ions necessary for enzymatic activity. mdpi.comsemanticscholar.org Common laboratory chelators such as EDTA (ethylenediaminetetraacetic acid) and 1,10-phenanthroline are potent inhibitors of collagenase. sigmaaldrich.comnih.gov EDTA is a broad-spectrum chelator, while 1,10-phenanthroline has a higher affinity for zinc. EGTA, which preferentially chelates calcium over zinc, can induce conformational changes and decrease the thermal stability of bacterial collagenase, demonstrating the importance of structural calcium ions. nih.gov The melting temperature of collagenase H was shown to decrease from 54°C to 49°C upon chelation of Ca²⁺ by EGTA. nih.gov
Certain metal ions can also act as inhibitors, likely through displacement of the catalytic zinc ion. nih.gov For example, both ferrous (Fe²⁺) and ferric (Fe³⁺) ions can inhibit collagenase from Clostridium histolyticum. The inhibition by Fe²⁺ is of a mixed, non-competitive type with a Ki of 90 µM. nih.gov This inhibitory effect may be due to the displacement of the essential Zn²⁺ from the enzyme's active site. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name | Class/Type |
|---|---|
| Interleukin-1β (IL-1β) | Cytokine |
| Transforming growth factor-beta 1 (TGF-β1) | Cytokine |
| AU-rich element factor 1 (AUF1) | RNA-Binding Protein |
| Quercetin | Flavonoid (Flavonol) |
| Piroxicam | Small Molecule (Oxicam) |
| Meloxicam | Small Molecule (Oxicam) |
| Capsaicin | Natural Product |
| Curcumin | Natural Product |
| Biochanin A | Natural Product (Flavone) |
| N-aryl mercaptoacetamides | Synthetic Small Molecule |
| Mycosporine-like amino acids (MAAs) | Natural Product |
| Z-Pro-Leu-Gly-NHOH | Peptide Hydroxamic Acid |
| Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle | Phosphinic Peptide |
| Arg-Asp-Arg-Phe (RDRF) | Peptide |
| Asn-Arg-Asp-Tyr (NRDY) | Peptide |
| EDTA (ethylenediaminetetraacetic acid) | Metal Chelator |
| 1,10-phenanthroline | Metal Chelator |
| EGTA | Metal Chelator |
| Zinc (Zn²⁺) | Metal Ion |
| Calcium (Ca²⁺) | Metal Ion |
| Ferrous (Fe²⁺) | Metal Ion |
Recombinant Expression and Bioproduction Strategies for Collagenase I
Expression Systems for Recombinant Collagenase I Production
The choice of an expression system is critical for the successful production of active recombinant this compound. The selection depends on factors such as the desired yield, post-translational modifications, and cost-effectiveness. Both prokaryotic and eukaryotic systems have been successfully employed.
Bacterial systems are widely used for recombinant protein production due to their rapid growth, well-understood genetics, and high-yield potential.
Escherichia coli (E. coli) has been a workhorse for the expression of various recombinant proteins, including clostridial collagenases. nih.gov It offers advantages such as short generation times and established fermentation protocols. nih.gov However, challenges exist, including potential plasmid instability and the formation of insoluble inclusion bodies, particularly when expressing longer collagenase constructs. nih.govmdpi.com To overcome the latter, strategies such as lowering the expression temperature and adjusting the point of induction can be employed to enhance the yield of soluble protein. nih.gov Codon optimization of the collagenase genes to match the preferential codon usage of E. coli has also been utilized to improve expression levels. google.com
Bacillus subtilis (B. subtilis) presents an attractive alternative to E. coli, especially for industrial applications. mdpi.com As a Gram-positive bacterium, it is generally regarded as safe (GRAS) and is capable of secreting recombinant proteins directly into the culture medium, which simplifies downstream purification. mdpi.comresearchgate.net This secretory capability can be particularly advantageous for producing industrial enzymes. mdpi.com Successful expression of C. histolyticum collagenase has been demonstrated in B. subtilis, with studies focusing on optimizing secretion and fermentation conditions to maximize extracellular yield. mdpi.commdpi.com However, plasmid instability has been noted as a potential issue in some cases. nih.govnih.gov
Insect cell expression systems, such as those utilizing Spodoptera frugiperda (SF9) cells and the baculovirus expression vector system (BEVS), offer a eukaryotic environment for protein production. nih.govnih.govresearchgate.net This is particularly beneficial for complex proteins that may require specific post-translational modifications for proper folding and activity, which are often not achievable in bacterial systems. nih.gov The baculovirus system is widely used for expressing recombinant proteins in SF9, SF21, and High Five insect cells. nih.gov Recombinant collagenase from Lucilia sericata has been successfully produced in SF9 cells, demonstrating the utility of this system for generating biologically active enzyme. nih.govnih.govresearchgate.net Insect cells can produce either intracellular or secreted proteins, and the resulting proteins often contain post-translational modifications similar to those found in mammalian cells. proteos.com
Maximizing the yield of active recombinant this compound is a primary goal in bioproduction. This is achieved by systematically optimizing various culture and induction parameters.
For bacterial systems, a multi-parameter approach is often necessary. In E. coli, screening different host strains, varying the concentration of the inducer (e.g., Isopropyl-β-d-thiogalactoside - IPTG), adjusting the cell density at the time of induction, and modifying the post-induction temperature and duration are common strategies. nih.gov For instance, lowering the temperature to 25°C and inducing at a higher optical density (OD600 of 1.2) has been shown to minimize the formation of inclusion bodies for some collagenase constructs. nih.gov
In B. subtilis, optimization focuses on the composition of the fermentation medium and physical culture conditions. mdpi.comresearchgate.net Key parameters include pH, temperature, carbon and nitrogen sources, agitation speed, and inoculum size. mdpi.com One study demonstrated that optimizing these conditions for a recombinant B. subtilis strain resulted in a 2.4-fold increase in the maximal extracellular activity of collagenase, reaching 2746.7 U/mL. mdpi.com The optimal conditions identified were a pH of 7.0, a temperature of 35°C, a specific fructose (B13574) concentration (15 g/L), a yeast powder and peptone mixture (36 g/L), an agitation speed of 260 rpm, and an 11% inoculation size. mdpi.com Fed-batch fermentation strategies can further enhance yields significantly. mdpi.com
The table below summarizes key findings from a study on optimizing this compound expression in B. subtilis.
| Parameter Optimized | Initial Condition | Optimized Condition | Resulting Enzyme Activity | Fold Increase |
| Culture Medium & Conditions | Standard TB Medium, 37°C, 220 rpm | 15 g/L fructose, 36 g/L yeast/peptone, pH 7.0, 35°C, 260 rpm, 11% inoculation | 2746.7 U/mL | 2.4 |
Advanced Purification Methodologies for Active this compound
The purification of recombinant this compound from the complex mixture of host cell proteins and media components is essential to obtain a highly pure and active enzyme. A multi-step purification strategy is typically employed, often combining precipitation with various chromatographic techniques. semanticscholar.orgthescipub.comiium.edu.my
Chromatography is the cornerstone of protein purification, separating molecules based on differences in their physical and chemical properties.
Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge. This technique is a common step in collagenase purification protocols. nih.govnih.govnih.gov
Gel Filtration Chromatography (also known as size-exclusion chromatography) separates proteins based on their size (hydrodynamic radius). It has been used to purify recombinant collagenase to homogeneity. nih.govnih.gov
Affinity Chromatography is a powerful technique that separates proteins based on a specific binding interaction. iium.edu.my For recombinant proteins, this is often achieved by engineering an affinity tag (e.g., a polyhistidine-tag or His-tag) onto the protein. bestchrom.com The tagged protein can then be selectively captured on a chromatography resin containing a ligand that specifically binds the tag, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins. nih.govresearchgate.netbestchrom.com This method can achieve high purity in a single step. bestchrom.com
A flexible purification platform for clostridial collagenases expressed in E. coli combines various orthogonal chromatography steps, which can be adapted to the specific properties of different collagenase constructs. nih.gov
Precipitation is often used as an initial, cost-effective step to concentrate the target protein and remove bulk impurities from the crude cell lysate or culture supernatant. thescipub.comresearchgate.net
Ammonium (B1175870) Sulfate (B86663) Fractionation is a widely used method that relies on the "salting out" principle. ucl.ac.ukgoogle.com By incrementally adding ammonium sulfate, the solubility of proteins is decreased, causing them to precipitate at different salt concentrations based on their hydrophobicity. ucl.ac.uk This allows for the separation of proteins into different fractions. ucl.ac.uk The process involves adding a specific concentration of ammonium sulfate to the crude enzyme solution, collecting the precipitate by centrifugation, and redissolving it in a suitable buffer. mdpi.comnih.govthescipub.com This step can significantly increase the specific activity of the enzyme before further purification by chromatography. mdpi.com For example, a three-step purification procedure starting with ammonium sulfate precipitation, followed by ultrafiltration and a nickel column, increased the specific activity of a recombinant collagenase from 1998.73 U/mg to 9405.54 U/mg, representing a 4.71-fold purification. mdpi.com
The following table provides an example of a purification scheme for a recombinant this compound expressed in B. subtilis.
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Extract | 1,200,000 | 600.4 | 1998.73 | 1.00 | 100 |
| Ammonium Sulfate (70%) | 680,000 | 120.5 | 5643.15 | 2.82 | 56.67 |
| Ultrafiltration | 240,000 | 30.1 | 7973.42 | 3.99 | 20.00 |
| Nickel Column | 25,695 | 2.73 | 9405.54 | 4.71 | 2.14 |
Advanced Liquid-Liquid Extraction Systems (e.g., Aqueous Two-Phase Systems)
Aqueous Two-Phase Systems (ATPS) represent an advanced liquid-liquid extraction method that is increasingly utilized for the separation and purification of enzymes like this compound. This technique is recognized for its numerous advantages over conventional methods, including reduced processing times, lower material costs, and decreased energy consumption. ATPS provides a gentle, non-denaturing environment for bioactive proteins due to the high water content (often over 80%) in both phases, which helps in preserving the enzyme's activity during extraction.
The system is formed by mixing two incompatible water-soluble components, typically a polymer and a salt (e.g., polyethylene (B3416737) glycol and phosphate) or two different polymers, which separate into two immiscible aqueous phases. The partitioning of the target enzyme between the two phases is a complex phenomenon influenced by multiple factors, including the molecular weight of the polymers, the concentration of phase-forming components, pH, and the surface properties of the enzyme itself.
In a specific application for purifying fungal collagenase, a polyethylene glycol (PEG)-phosphate ATPS was successfully employed. Research findings determined the optimal conditions for the extraction, which are detailed in the table below.
Table 1: Optimal Conditions for Collagenase Purification via PEG-Phosphate ATPS
| Parameter | Optimal Condition |
| Polymer | Polyethylene Glycol (PEG 3350) |
| Polymer Concentration | 15.0% (w/w) |
| Salt | Phosphate |
| Salt Concentration | 12.5% (w/w) |
| pH | 7.0 |
Under these conditions, the collagenase demonstrated a strong affinity for the salt-rich bottom phase. The efficiency of this ATPS purification was significant, yielding a highly purified enzyme, which was confirmed by the presence of a single band on an SDS/PAGE gel. This demonstrates that ATPS can be effectively applied as a rapid, scalable, and cost-effective alternative to multi-step chromatographic techniques for this compound purification.
Characterization of Purified Recombinant this compound
Biochemical Characterization (e.g., Specific Activity, Purity)
The biochemical characterization of purified recombinant this compound is crucial for ensuring its efficacy and lot-to-lot consistency. Key parameters evaluated are specific activity and purity. Specific activity is a measure of the enzyme's catalytic efficiency per unit of protein, often expressed in units per milligram (U/mg).
Research on a recombinant collagenase expressed in Bacillus subtilis demonstrated a highly efficient purification process, resulting in a significant increase in specific activity. The purification summary below highlights the progressive increase in purity and activity at each step.
Table 2: Purification of Recombinant Collagenase from B. subtilis
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 265.45 | 304,125.7 | 1145.7 | 100 | 1 |
| 50% (NH₄)₂SO₄ | 95.72 | 265,347.1 | 2772.1 | 87.2 | 2.4 |
| Ultrafiltration | 35.64 | 224,158.7 | 6289.5 | 73.7 | 5.5 |
| Nickel Column | 15.75 | 148,237.2 | 9405.5 | 48.7 | 8.2 |
Data adapted from a study on recombinant collagenase expressed in B. subtilis.
The final purified recombinant enzyme in this study exhibited a specific activity of 9405.5 U/mg, representing an 8.2-fold purification with a 48.7% recovery yield. Purity is commonly assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on molecular weight. A highly purified this compound preparation will appear as a single, distinct band on the gel, confirming the absence of contaminating proteins. For instance, affinity-purified recombinant collagenases G and H from Clostridium histolyticum each showed a single strong band on an SDS-PAGE gel at their expected molecular weights of 115 kDa and 113 kDa, respectively.
Spectroscopic and Biophysical Characterization (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of proteins. This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins, providing insight into their conformational properties. The CD spectrum of a protein in the far-UV region (typically 190-250 nm) is sensitive to the protein's secondary structural elements, including α-helices, β-sheets, and aperiodic or random coil segments.
A comparative study using circular dichroism analyzed the secondary structure of collagenase from Clostridium histolyticum. By analyzing the CD spectra in the peptide region, researchers were able to estimate the percentage of different secondary structures within the enzyme. The analysis revealed that Clostridium histolyticum collagenase contains a significant fraction of aperiodic segments, with smaller contributions from α-helical and β-sheet structures. This finding distinguishes it from other bacterial enzymes like Achromobacter collagenase and thermolysin, which were found to contain a high fraction of α-helix. Such spectroscopic analyses are vital for understanding the structure-function relationship of this compound and for assessing its conformational integrity after recombinant expression and purification.
Stability Studies of this compound under Controlled Conditions (e.g., storage, temperature)
The stability of this compound under various controlled conditions is a critical factor for its application, ensuring that the enzyme retains its catalytic activity from production through to its end-use. Stability is typically assessed under different storage temperatures and formulations (lyophilized vs. solution).
Lyophilized (freeze-dried) this compound powder generally exhibits excellent long-term stability. When stored in a dry, dark place at temperatures between +2°C and +8°C, the lyophilized enzyme is stable for at least two years. For reconstituted solutions, storage conditions are more stringent. It is recommended to store aliquots of the reconstituted enzyme at -20°C, where it can remain stable for up to one year. Repeated freeze-thaw cycles should be avoided as they can lead to a decrease in enzymatic activity.
Temperature has a profound impact on the activity of this compound. The optimal temperature for maximal catalytic activity is typically in the range of 35-37°C. A reduction in temperature leads to a significant loss of activity; for instance, a 5°C decrease to 30°C can result in an approximate 60% loss of maximal activity for both class I and class II collagenases. This sensitivity to temperature is a key consideration for controlling enzymatic reactions.
The table below summarizes the stability of this compound under various controlled conditions based on research findings.
Table 3: Stability of this compound under Various Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | +2°C to +8°C | At least 2 years | Must be stored in a dry, dark place. |
| Reconstituted Solution | -15°C to -25°C | At least 1 year | Stable if no other proteases have been added. Repeated freeze-thaw cycles should be avoided. |
| Reconstituted Solution | On Ice | Over 6 hours | Retains activity with adequate calcium ion concentration. |
| Lyophilized Powder | Room Temperature (20-22°C) | 30 days | Approximately 50% loss of activity. |
| Lyophilized Powder | Refrigerator (4-6°C) | 30 days | Approximately 20% loss of activity. |
| Lyophilized Powder | Freezer (-15 to -18°C) | 30 days | Only ~2% loss of activity. |
Data compiled from studies on collagenase stability.
Biotechnological Applications of Collagenase I in Scientific Research Non Clinical
Applications in Tissue Dissociation and Cell Isolation for Research
The most common application of Collagenase I in research is the enzymatic dissociation of tissues to isolate viable, functional primary cells. merckmillipore.com This process is critical for establishing in vitro cell cultures that closely mimic in vivo conditions, enabling detailed studies of cellular behavior, function, and response to various stimuli. sigmaaldrich.com Crude collagenase preparations, which include this compound, are particularly effective as they contain a mix of enzymes that hydrolyze not only collagen but also other proteins, polysaccharides, and lipids in the extracellular matrix. thermofisher.comworthington-biochem.com
The efficacy of tissue dissociation depends heavily on the optimization of enzymatic protocols, as different tissues possess unique compositions and densities of extracellular matrix. This compound is specifically recommended for the dissociation of adipose, lung, epithelial, and adrenal tissues. sigmaaldrich.comworthington-biochem.com Optimization often involves adjusting enzyme concentration, incubation time, temperature, and the use of supplementary enzymes to enhance cell yield and viability. sigmaaldrich.comworthington-biochem.com
Adipose Tissue: Enzymatic digestion is a common method for isolating adipose-derived stem cells (ADSCs) from adipose tissue. stemcelltherjournal.com Protocols often combine this compound with neutral proteases to improve dissociation efficiency. researchgate.net Studies have shown that the combination of enzymes can yield a higher number of progenitor cells compared to mechanical isolation methods alone. stemcelltherjournal.com The goal is to break down the extensive collagen network of adipose tissue while preserving the integrity of the desired cell populations. researchgate.net
Lung Tissue: To obtain single-cell suspensions from lung tissue for research, a combination of mechanical mincing and enzymatic digestion is typically employed. jove.comnih.gov Protocols often utilize this compound, sometimes in conjunction with Dispase or DNase I, to effectively break down the lung's complex structure. nih.govchildrenshospital.org DNase I is particularly useful as it degrades free DNA released from damaged cells, which can cause cell clumping and reduce yield. sigmaaldrich.com The optimization of digestion time is crucial, with shorter durations often leading to higher cell viability. nih.gov
Epithelial Tissue: Isolating primary epithelial cells is essential for creating organoid cultures and for studies in toxicology and mucosal immunology. nih.govresearchgate.net A novel strategy has demonstrated that replacing the harsh enzyme trypsin with a combination of this compound and hyaluronidase results in higher viability, better morphology, and stronger stemness of isolated human gingival epithelial cells. nih.govnih.gov This optimized method has also proven effective for isolating urothelial, esophageal, lingual, and epidermal epithelial cells. nih.gov
Adrenal Tissue: Collagenase Type I is also suitable for the isolation of cells from adrenal tissue, which is rich in connective tissue. sigmaaldrich.comworthington-biochem.com The enzyme works to digest the collagenous stroma, releasing the parenchymal cells for subsequent culture and analysis.
The following table summarizes typical enzymatic combinations used for dissociating various tissue types.
| Tissue Type | Primary Enzyme | Secondary/Supplementary Enzymes | Purpose of Combination |
| Adipose | This compound | Neutral Proteases, Trypsin | Synergistic effect for higher cell yield. stemcelltherjournal.comresearchgate.net |
| Lung | This compound | Dispase, DNase I, Hyaluronidase | Breaks down complex structure, prevents cell clumping. sigmaaldrich.comchildrenshospital.orgstemcell.com |
| Epithelial | This compound | Hyaluronidase | Gentler than trypsin, preserves cell viability and stemness. nih.govnih.gov |
Research comparing different dissociation protocols has shown that the choice of enzyme and the duration of incubation are critical factors. For instance, in the isolation of cells from human lung tissue, protocols using Collagenase P with shorter digestion times consistently resulted in increased cellular viability compared to other methods. nih.gov Similarly, studies on porcine testis cells found no significant difference in viability or cell yield between Collagenase Type I and Type IV, but observed that Type IV resulted in fewer cell clusters. oup.com A study comparing mechanical and enzymatic isolation of ADSCs noted that prolonged collagenase digestion (50 minutes or more) could decrease the number of viable stromal cells. stemcelltherjournal.com Optimizing these parameters is therefore essential to obtain a high yield of functional cells suitable for downstream research applications. researchgate.net
Role in Biomaterial Processing and Engineering Research
This compound plays a significant role in biomaterial research, particularly in the context of collagen-based scaffolds used in tissue engineering. These scaffolds are designed to support cell growth and guide tissue regeneration. nih.govnih.gov
The degradation rate of collagen scaffolds is a critical parameter in tissue engineering, as it must be synchronized with the rate of new tissue formation. This compound is used as a tool to study and modulate this degradation process in vitro. nih.govnih.gov By treating collagen scaffolds with controlled concentrations of this compound, researchers can simulate the in vivo enzymatic environment and analyze how factors like crosslinking affect the scaffold's stability and degradation profile. nih.govmdpi.com This allows for the design of biomaterials with tailored resorption rates, optimizing them for specific regenerative applications, such as bone or nerve repair. nih.govnih.gov The enzyme works by binding to the collagen triple helices at the fibril surface and progressively degrading them, making the internal structure accessible for further breakdown. nih.gov
This compound is also explored as a tool to alter the material properties of collagen-rich tissues in food science research. A key example is its application in meat tenderization. nih.gov The toughness of certain cuts of meat is largely attributed to the high content of insoluble, cross-linked collagen in the connective tissue. researchgate.net
Research on "woody breast," a quality issue in poultry meat characterized by high collagen content, has demonstrated the efficacy of this compound. nih.gov Treatment with the enzyme converts insoluble collagen into a more soluble form, which is expected to improve the meat's tenderness. nih.govresearchgate.net Studies have shown a dose-dependent decrease in insoluble collagen with a corresponding increase in soluble collagen. nih.gov This application highlights the potential of using this compound to modify the texture of biomaterials for specific industrial or research purposes. researchgate.net
The table below shows the effect of different this compound concentrations on the insoluble collagen content of woody breast meat after 24 hours of incubation.
| This compound Concentration (mg/mL) | Insoluble Collagen Content (% of total) |
| 0 (Control) | ~75% |
| 2.5 | 43.0% |
| 5.0 | 32.5% |
| 10.0 | ~32% |
| (Data adapted from Johnson et al., 2020) nih.gov |
This compound as a Tool in Cellular and Molecular Biology Studies
The ability of this compound to isolate individual cells from their native tissue environment makes it a fundamental preparatory tool in cellular and molecular biology. nih.gov By providing access to primary cells, it enables a vast array of downstream analyses and experimental models. agscientific.com This is crucial for research in fields like cancer biology, immunology, and stem cell biology, where studying cells in isolation is necessary to understand their intrinsic properties and functions. stemcell.comsigmaaldrich.com
For example, the isolation of tumor cells allows for the study of cancer pathogenesis and the testing of potential therapeutic agents. In vitro studies have also utilized this compound to investigate cellular responses to injury. Research has shown that treating an extracellular matrix with collagenase can stimulate keratinocyte proliferation and migration, key processes in wound healing. researchgate.netnih.gov Furthermore, collagenase has been used in unconventional research areas, such as plant biology, where it has served as a tool to loosen the plant cell wall structure, enabling the release and analysis of proteins involved in the functioning of cellular peripheries. nih.gov This demonstrates the versatility of this compound as a research tool for dissecting complex biological structures. nih.gov
Investigating Extracellular Matrix Remodeling in In Vitro Models
The extracellular matrix (ECM) is a dynamic and complex network of proteins and proteoglycans that provides structural support to cells and regulates various cellular functions. nih.govmdpi.com ECM remodeling—the degradation, deposition, and modification of its components—is a fundamental process in tissue development, wound repair, and disease progression. nih.govnih.gov
In in vitro models, this compound is a key reagent for simulating and studying these remodeling processes. Researchers use it to digest the collagenous scaffold of tissues, thereby releasing individual cells for culture and analysis. cellsystems.euresearchgate.net This enzymatic digestion allows for the investigation of cell-matrix interactions and the cellular responses to a changing microenvironment. mdpi.comresearchgate.net For instance, studies have shown that the degradation products of type I and type III collagen, generated by clostridial collagenase, can enhance the migration of keratinocytes and fibroblasts, demonstrating how ECM breakdown products can actively influence cell behavior. researchgate.net
This compound is effective at digesting several types of human collagen, including types I, III, IV, and V, which are prevalent in various tissues. researchgate.net This broad specificity makes it a versatile tool for creating in vitro models that mimic the physiological and pathological degradation of the ECM. mdpi.com By controlling the extent of ECM degradation with this compound, scientists can study the subsequent cellular processes, such as proliferation, migration, and differentiation, which are crucial for understanding diseases characterized by extensive ECM remodeling, like fibrosis and cancer. nih.govmdpi.com
| Application Area | In Vitro Model Type | Role of this compound | Key Research Findings |
|---|---|---|---|
| Wound Healing | Fibroblast and Keratinocyte Migration Assays | Digestion of collagen isoforms to generate degradation products. | This compound and its degradation products of type I/III collagens enhance cell migration. researchgate.net |
| Cancer Invasion | 3D Cancer Spheroid Models in ECM Gels | Creation of channels and pathways in the matrix for cell invasion studies. | Facilitates the study of how cancer cells degrade the ECM to metastasize. mdpi.comaacrjournals.org |
| Tissue Engineering | Decellularized Tissue Scaffolds | Removal of cellular components to create a natural ECM scaffold. | Enables the creation of biomimetic scaffolds for regenerative medicine research. mdpi.com |
| Fibrosis Research | MSC Culture on Different ECM Substrates | Generation of fibrosis-like ECM for cell culture studies. | Mesenchymal Stromal Cells (MSCs) adapt their matrix remodeling activity in response to pathologically altered ECM. mdpi.com |
Research into Collagen Degradation in Animal Models
Animal models are indispensable for studying the complex processes of collagen degradation in vivo. A significant model in this area of research involves mice engineered to express a mutated form of type I collagen that is resistant to cleavage by collagenase. nih.gov This mutation prevents the normal breakdown of collagen, leading to its accumulation and subsequent tissue pathology. nih.gov
Studies using these "collagenase-resistant" mice (Col1a1r/r) have provided critical insights into the role of collagen degradation in aging and disease. These mice exhibit a premature aging phenotype, characterized by:
Shortened lifespan nih.gov
Weight loss and reduced adiposity nih.gov
Kyphosis (curvature of the spine) and osteoporosis nih.gov
Vascular cell senescence and hypertension nih.gov
These findings establish a causal link between impaired collagen degradation and age-related pathologies, suggesting that the state of the extracellular matrix can directly regulate cellular aging. nih.gov This animal model is particularly powerful because it isolates the impact of collagen degradability, avoiding the confounding effects that could arise from targeting collagenase enzymes directly, as these enzymes can have other substrates besides type I collagen. nih.gov Research using such models underscores the importance of balanced collagen turnover for maintaining tissue homeostasis throughout an organism's life. nih.govplos.org
| Animal Model | Genetic Modification | Key Phenotype | Research Implication |
|---|---|---|---|
| Col1a1r/r Mouse | Targeted mutation at the collagenase cleavage site in the type I collagen gene (Col1a1). | Premature aging, shortened lifespan, osteoporosis, vascular stiffness. nih.gov | Demonstrates that reduced collagen degradation is a cause, not just a consequence, of aging. nih.gov |
| Syngeneic Tumor Models (Mouse) | Implantation of cancer cells. | Increased collagen turnover and ECM remodeling in the tumor microenvironment. nih.gov | Allows for the study of which cell types (e.g., fibroblasts, macrophages) are responsible for collagen degradation during tumor growth. nih.gov |
Use in Stem Cell Biology Research
This compound is widely used in stem cell biology for the isolation of various stem and progenitor cells from primary tissues. sigmaaldrich.com The enzyme's ability to break down the collagen-rich extracellular matrix allows for the gentle liberation of cells, which can then be cultured, expanded, and differentiated for research purposes. cellsystems.eu
The process typically involves mincing the tissue and then digesting it with an enzymatic solution containing this compound. nih.govoup.com This method has been successfully applied to a wide range of tissues to isolate mesenchymal stem/stromal cells (MSCs), neural stem cells, and others. For example, this compound is used to process umbilical cord tissue to release native MSCs. nih.gov It is also a component of protocols for isolating neural stem cells, where its use has been shown to improve culture viability and the number of proliferated cells compared to mechanical dissociation or other enzymes like trypsin. google.com
However, research also indicates that the use of collagenase can impact the cells being isolated. Studies on umbilical cord tissue have shown that processing with collagenase can lead to a reduction in the total yield of native MSCs and alter the expression of several cell-surface markers, which could potentially affect the cells' in vivo function. nih.gov Despite this, enzymatic dissociation with this compound remains a fundamental and prevalent technique in stem cell research, enabling the study of these cells in areas like regenerative medicine and developmental biology. stemcell.comgoogle.com
| Tissue Source | Isolated Stem/Progenitor Cell Type | Reference Application |
|---|---|---|
| Umbilical Cord Tissue | Mesenchymal Stem/Stromal Cells (MSCs) | Banking of perinatal stem cells for regenerative medicine research. nih.gov |
| Neural Tissue (Neurospheres) | Neural Stem Cells | In vitro proliferation for studying neurogenesis and potential therapies. google.com |
| Adipose Tissue | Adipose-Derived Stem Cells (ASCs) | Tissue engineering and regenerative applications. sigmaaldrich.com |
| Bone Marrow | Mesenchymal Stem/Stromal Cells (MSCs) | Studying cell-based therapies for various diseases. mdpi.com |
Applications in Cancer Research Studies (e.g., ECM degradation models)
In cancer research, the degradation of the extracellular matrix is a hallmark of tumor progression and metastasis. mdpi.comnih.gov Cancer cells must breach the surrounding ECM and the basement membrane to invade adjacent tissues and enter the bloodstream or lymphatic system. aacrjournals.org this compound and other matrix metalloproteinases (MMPs) play a central role in this process. nih.gov
Researchers use this compound in in vitro and ex vivo models to simulate the tumor microenvironment and study the mechanisms of cancer cell invasion. aacrjournals.orgnih.gov The "three-step model of invasion" provides a framework for this process:
Adhesion: The cancer cell attaches to the ECM. aacrjournals.org
Degradation: The cell secretes enzymes, such as collagenases, to locally break down the ECM. aacrjournals.org
Migration: The cell moves through the remodeled matrix. aacrjournals.org
Studies have shown that increased remodeling and degradation of the ECM in malignant tumors correlate with aggressiveness and a poor prognosis. nih.gov This remodeling is not just destructive; it is accompanied by the deposition of a new, tumor-specific ECM that is often stiffer and supports tumor growth. nih.gov Quantitative ex vivo collagen degradation assays have been developed to identify which cell types within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), are the primary producers of the proteases responsible for collagen cleavage. nih.gov
Research into Immunology Applications
The isolation of viable and functional immune cells from tissues is crucial for immunological research. This compound is frequently used, often in combination with other enzymes, to digest the ECM of tissues like the skin, spleen, or tumors, thereby releasing resident immune cells for analysis. sigmaaldrich.comoup.com This allows for the study of immune cell populations in their native tissue environment, which is essential for understanding immune responses in health and disease.
For example, protocols for isolating fibroblasts and associated immune cells from skin tissue for studying fibrosis in systemic sclerosis utilize this compound digestion. oup.com However, as with stem cell isolation, the enzymatic digestion process can potentially alter the cells. Studies have noted that collagenase treatment can have effects on the expression of cell-surface receptors on immune cells, which is a critical consideration for subsequent analyses like flow cytometry or functional assays. nih.gov Despite these potential effects, enzymatic tissue dissociation remains a vital first step for many immunological studies that require the characterization of tissue-infiltrating immune cells.
Protein Engineering of this compound for Enhanced or Modified Activities
While naturally occurring this compound is a powerful tool, its properties are not always optimal for every industrial or research application. nih.gov Protein engineering offers a powerful approach to modify enzymes like collagenase to improve their functional properties. nih.govtaylorandfrancis.com This discipline uses techniques such as rational design and directed evolution to alter the amino acid sequence of a protein, thereby creating variants with enhanced stability, higher specific activity, or novel substrate specificities. nih.govtaylorandfrancis.com The goal is to create bespoke biocatalysts that are better suited for specific tasks, overcoming the limitations of the native enzyme. nih.gov
Design of this compound Variants with Altered Substrate Specificity
A key goal in the protein engineering of collagenases is to alter their substrate specificity. nih.gov The natural enzyme from C. histolyticum is a mixture of different proteases and collagenase isoforms (Class I and Class II), which together can degrade multiple types of collagen. youtube.comnih.gov However, for certain applications, a more selective enzyme that targets a specific collagen type or a non-natural substrate would be highly desirable.
Structural studies of clostridial collagenases have provided a rational framework for engineering such variants. nih.gov These studies have revealed that loops near the active site of the enzyme act as a "substrate selectivity filter." nih.gov By mutating the amino acid residues in these loops, it is possible to change the enzyme's preference for certain substrates. nih.govnih.gov This approach could lead to the development of engineered this compound variants with customized specificities, for example, an enzyme that preferentially cleaves type III collagen over type I, or one that is more efficient at degrading the highly cross-linked collagen found in fibrotic tissues. Such engineered enzymes would be invaluable for both therapeutic applications and highly specific research models. nih.gov
| Engineering Goal | Approach | Targeted Structural Feature | Potential Outcome |
|---|---|---|---|
| Altered Substrate Specificity | Site-directed mutagenesis | Loops near the active site that act as a selectivity filter. nih.gov | Collagenase variants that preferentially cleave specific collagen types (e.g., type III vs. type I). |
| Enhanced Catalytic Activity | Rational design based on structural data | Catalytic domain and substrate binding sites. | More efficient degradation of target collagen, reducing incubation times and required enzyme concentration. |
| Increased Stability | Directed evolution or rational design | Regions susceptible to thermal or chemical denaturation. | Enzymes that are more robust under various experimental or industrial process conditions. nih.gov |
Creation of Hyperactive or Stabilized this compound Constructs
The generation of hyperactive or stabilized this compound constructs is primarily achieved through protein engineering, with a strong emphasis on site-directed mutagenesis. This technique allows for precise alterations to the amino acid sequence of the enzyme, thereby influencing its structure, function, and stability. The overarching goals of these modifications are to either increase the catalytic efficiency of the enzyme (hyperactivity) or to enhance its resistance to degradation and denaturation (stabilization).
One of the key challenges in working with collagenases is their propensity for autolysis, or self-degradation. This intrinsic instability can lead to a heterogeneous mixture of enzyme forms and a loss of activity over time. To address this, researchers have focused on identifying and modifying the sites within the collagenase molecule that are susceptible to cleavage.
A notable example of this approach involves the stabilization of human fibroblast collagenase. During purification, this enzyme is known to break down into smaller fragments. Through site-directed mutagenesis, specific amino acid substitutions were introduced at the primary autolytic cleavage site (Pro269-Ile270) and another potential cleavage site (Ala258-Ile259). nih.gov The resulting mutant enzyme, with the substitutions Ile270Ser and Ile259Leu, demonstrated increased stability, remaining as a full-length and active molecule. nih.gov This breakthrough showcases the potential of targeted mutations to overcome the inherent instability of collagenase, leading to more reliable and consistent enzymatic preparations for research purposes.
Research into the enzymatic properties of different classes of collagenase from Clostridium histolyticum has provided insights that can guide the engineering of hyperactive constructs. For instance, studies have highlighted the distinct roles and synergistic effects of class I (C1) and class II (C2) collagenases in tissue digestion. Understanding the structure-function relationships within these enzymes is crucial for rationally designing mutations aimed at increasing their catalytic turnover rate.
One strategy for developing hyperactive variants involves screening libraries of randomly mutated collagenase genes. This approach allows for the identification of unforeseen mutations that positively impact enzyme activity. While specific, highly active mutants of this compound are not yet widely documented in publicly available research, this method holds promise for future discoveries. The insights gained from stabilizing mutations also contribute to this goal, as a more stable enzyme is a better starting point for further modifications to enhance its activity.
The table below summarizes key research findings in the engineering of stabilized this compound constructs.
| Enzyme Source | Target | Mutation(s) | Outcome | Reference |
| Human Fibroblast | Autolytic Cleavage Sites | Ile270Ser and Ile259Leu | Increased stability, prevention of autolysis, retention of full-length active form | nih.gov |
Future research in this area will likely focus on combining the principles of stabilization with targeted mutations in the catalytic domain to create this compound variants with both enhanced stability and superior catalytic activity. Such advancements will undoubtedly provide researchers with more powerful tools for a wide range of non-clinical applications.
Computational Modeling and Rational Inhibitor Design for Collagenase I
In Silico Approaches for Structural and Functional Analysis of Collagenase I
Computational, or in silico, methods allow researchers to simulate and analyze the complex molecular behavior of this compound at an atomic level. These approaches are crucial for understanding its catalytic mechanism, substrate recognition, and dynamic conformational changes, which are difficult to capture through experimental methods alone.
While numerous crystal structures of human this compound (MMP-1) are available in the Protein Data Bank (PDB), homology modeling remains a valuable tool in specific contexts. core.ac.uk This technique constructs a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").
Homology modeling is particularly useful for:
Modeling Mutant Forms: Investigating the structural and functional consequences of specific mutations associated with disease or altered enzyme activity.
Studying Orthologs: Predicting the structures of this compound from species where experimental structures have not yet been determined.
Modeling Unresolved Regions: Building models for flexible loops or domains that may be missing from experimental structures due to high mobility.
The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. High sequence identity generally yields a more reliable model. The process involves template selection, sequence alignment, model building, and refinement to produce a high-quality structural prediction that can then be used for further computational studies like docking and molecular dynamics.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an inhibitor) to a second molecule (a receptor, such as this compound). nih.gov This method is fundamental for understanding how potential inhibitors interact with the enzyme's active site.
The active site of this compound contains a catalytic zinc ion, which is crucial for its function. Inhibitors often work by chelating this zinc ion and forming other interactions with surrounding amino acid residues. nih.gov Molecular docking simulations can elucidate these key interactions, including:
Hydrogen Bonds: Identifying critical hydrogen bond donor and acceptor pairs between the inhibitor and the enzyme.
Hydrophobic Interactions: Mapping non-polar interactions that contribute to the stability of the ligand-enzyme complex.
Coordination with the Catalytic Zinc: Predicting how chelating groups on the inhibitor coordinate with the Zn²⁺ ion.
Studies have successfully used molecular docking to screen for and analyze potential this compound inhibitors. For example, docking studies have been performed to evaluate the binding of natural compounds, such as curcumin and its metabolites, to the active sites of various collagenases, including MMP-1. researchgate.net The results from these simulations are often expressed as a docking score or binding energy, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and potent interaction.
Below is a table summarizing docking results for various compounds against collagenase enzymes from different studies.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (if specified) |
| Curcumin Monoglucuronide (CMG) | MMP-1 | -7.577 | Not specified |
| Tanomastat | MMP-1 | -6.51 | Not specified |
| Compound 13 (a 3-phenylcoumarin derivative) | Collagenase | -6.4 | Not specified |
| Peptide REGSPDLLE | Collagenase | -10.57 | Not specified |
This table is for illustrative purposes and combines data from studies on different collagenases to demonstrate the type of information generated from docking studies.
While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations calculate the motion of atoms over time by applying the laws of classical mechanics, allowing researchers to observe the conformational changes and flexibility of the enzyme and its complex with an inhibitor. nih.govresearchgate.netnih.gov
MD simulations are critical for:
Assessing Complex Stability: Confirming whether the binding pose predicted by docking is stable over time in a simulated physiological environment.
Revealing Conformational Changes: Observing how the binding of an inhibitor can induce changes in the shape and dynamics of the this compound active site or other regions. nih.govnih.gov
Calculating Binding Free Energy: Using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net
Understanding Allostery: Investigating how binding at one site can affect the enzyme's activity at a distant site, a phenomenon known as allostery. researchgate.net
For this compound, MD simulations have been used to study the interactions between the enzyme and collagen substrates, revealing the dynamic nature of the catalytic cleft and providing insights into the mechanism of collagenolysis. researchgate.netnih.gov Furthermore, simulations of enzyme-inhibitor complexes help refine the understanding of how inhibitors achieve their potency and selectivity. researchgate.net
Rational Design of this compound Inhibitors
The insights gained from in silico structural and functional analyses directly fuel the rational design of novel and specific this compound inhibitors. This approach aims to create molecules that are tailored to fit the enzyme's active site with high affinity and selectivity, moving away from traditional high-throughput screening of random compounds.
Structure-based virtual screening (SBVS) is a powerful computational strategy that leverages the 3D structure of a target protein to screen large libraries of chemical compounds for potential inhibitors. nih.govspringernature.com This process acts as a "virtual" high-throughput screen, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing.
The typical workflow for an SBVS campaign against this compound includes:
Target Preparation: Preparing the 3D structure of this compound (e.g., from the PDB), ensuring it is ready for docking.
Compound Library Preparation: Assembling a large, diverse library of compounds in a computationally accessible format. These libraries can contain millions of commercially available or synthetically feasible molecules.
Molecular Docking: Docking every compound in the library into the active site of this compound.
Scoring and Ranking: Using a scoring function to rank the compounds based on their predicted binding affinity.
Hit Selection: Selecting the top-ranked compounds (the "hits") for further analysis and experimental validation.
This approach has been successfully applied to identify broad-spectrum MMP inhibitors, and the same principles are used to find inhibitors specific to this compound. nih.govresearchgate.net By filtering compounds based on their predicted ability to interact favorably with the enzyme's binding site, SBVS significantly increases the efficiency of the drug discovery process. nih.gov
Fragment-based drug discovery (FBDD) is an alternative and increasingly popular strategy for identifying lead compounds. Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight chemical fragments. These fragments typically bind with low affinity but do so very efficiently, providing high-quality starting points for inhibitor development.
The general concept of FBDD, as it could be applied to this compound, involves:
Fragment Screening: Screening a library of small fragments to identify those that bind to this compound, often using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).
Hit Validation: Confirming the binding and determining the 3D structure of the fragment-enzyme complex.
Fragment Evolution: Growing the identified fragment by adding chemical functionalities to improve its affinity and create a more potent, lead-like molecule.
Fragment Linking: If multiple fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.
FBDD is particularly advantageous for targeting challenging protein sites. By starting with small, simple molecules, it allows for a more thorough exploration of the chemical space within the active site, potentially leading to novel inhibitor scaffolds with improved properties.
Optimization of Inhibitor Potency and Specificity
The development of potent and selective inhibitors for this compound, also known as Matrix Metalloproteinase-1 (MMP-1), presents a significant challenge in medicinal chemistry. The high degree of structural homology among the active sites of various MMPs makes achieving selectivity a complex task. However, through the integration of computational modeling and rational drug design, significant strides have been made in optimizing the potency and specificity of this compound inhibitors. These approaches aim to exploit the subtle differences in the enzyme active sites to design molecules that can preferentially bind to this compound over other MMPs.
A key strategy in achieving selectivity is to target the S1' specificity pocket, which exhibits notable variations in size and shape across different MMPs. For instance, the S1' pocket of Collagenase-3 (MMP-13) is long and open, readily accommodating large P1' groups like diphenylether. In contrast, the S1' pocket of Collagenase-1 requires a conformational change to bind similar P1' groups. This difference in pocket architecture provides a basis for designing inhibitors with greater affinity for one collagenase over the other.
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are instrumental in this process. QSAR models help to identify the physicochemical properties of molecules that are crucial for their inhibitory activity. For example, studies on hydroxamic acid-based inhibitors have revealed that both the hydrophobic properties of the molecules and the electronic characteristics of specific substituents can significantly influence their potency against different MMPs nih.govnih.gov. Similarly, computational docking allows for the virtual screening of large compound libraries and the detailed analysis of inhibitor-enzyme interactions at the atomic level, guiding the design of more effective and selective inhibitors ugr.esnih.gov.
Several classes of compounds have been investigated as potential selective inhibitors of this compound, each with its own set of challenges and successes.
Thiol-Containing Diketopiperazines
Thiol-containing diketopiperazines have emerged as a promising class of heterocyclic inhibitors for MMPs. While initial compounds in this series showed similar activity against both Collagenase-1 and Gelatinase-B (MMP-9), the use of combinatorial chemistry has enabled the identification of potent and selective inhibitors of Collagenase-1. Specifically, thiol diketopiperazines derived from nitrophenylalanine have demonstrated greater than 10-fold selectivity for Collagenase-1 over Gelatinase-B nih.gov. This success underscores the power of combinatorial approaches in discovering selective inhibitors without relying solely on traditional rational drug design methods.
Hydroxamic Acid Derivatives
Hydroxamic acids are a well-established class of MMP inhibitors, acting as potent zinc-chelating agents. However, achieving selectivity with hydroxamic acid-based inhibitors has been a persistent challenge. QSAR studies on various series of hydroxamic acid analogs have provided insights into the structural features that govern their inhibitory profiles. For instance, in a series of functionalized 4-aminoproline based hydroxamates, the substituents at the amide nitrogen and the phenyl moiety were found to be beneficial for inhibitory potency against a range of MMPs, including MMP-1 nih.gov. Another QSAR study on piperidine sulfonamide aryl hydroxamic acid analogs highlighted the dominant role of hydrophobic interactions in their binding to MMP-2 and MMP-13 nih.gov. These studies provide a framework for the rational modification of hydroxamic acid scaffolds to enhance selectivity.
Sulfonamide-Based Inhibitors
Sulfonamide-based compounds represent another important class of MMP inhibitors. Similar to hydroxamic acids, achieving selectivity with sulfonamides requires careful consideration of the interactions between the inhibitor and the enzyme's subsites. Structure-based design, aided by X-ray crystallography and computational modeling, has been a key strategy in developing selective sulfonamide inhibitors. By understanding the structural basis for the binding of these inhibitors to different MMPs, it is possible to introduce modifications that favor interaction with the unique features of the this compound active site.
The following table provides a summary of research findings on the potency and selectivity of various this compound inhibitors.
| Inhibitor Class | Compound | Target | IC50/Ki | Selectivity Profile |
|---|---|---|---|---|
| Diketopiperazines | Thiol diketopiperazine derived from nitrophenylalanine | Collagenase-1 (MMP-1) | Not specified | >10-fold selective over Gelatinase-B (MMP-9) nih.gov |
| Hydroxamic Acids | Piroxicam | Collagenase-1 (MMP-1) | IC50 = 63 µM | Also inhibits other MMPs, but selectivity data is not specified. ugr.es |
| Hydroxamic Acids | Meloxicam | Collagenase-1 (MMP-1) | IC50 = 66 µM | Also inhibits other MMPs, but selectivity data is not specified. ugr.es |
| Hydroxamic Acids | Tenoxicam | Collagenase-1 (MMP-1) | IC50 = 91 µM | Also inhibits other MMPs, but selectivity data is not specified. ugr.es |
Comparative Enzymology and Evolutionary Insights of Collagenase I
Comparison of Collagenase I with Other Microbial Collagenases (e.g., from Bacillus, Vibrio, Streptomyces)
Bacterial collagenases, including those from Clostridium, Bacillus, Vibrio, and Streptomyces, are metalloproteinases that play a crucial role in the breakdown of host connective tissue during infection. psu.edu While they share the common function of digesting native collagen, they exhibit significant diversity in their structure and mechanisms. psu.eduplos.org
Clostridium histolyticum produces two main classes of collagenases, Class I (e.g., ColG) and Class II (e.g., ColH). psu.edu These classes differ in their domain organization. psu.edu For instance, ColG possesses an activator domain, a peptidase domain, a polycystic kidney disease (PKD)-like domain, and two collagen-binding domains (CBDs). psu.eduplos.org In contrast, ColH has two PKD-like domains but only one CBD. plos.org
Collagenases from Bacillus cereus, such as ColA, show a domain structure with an activator domain, peptidase domain, a PKD domain, and two CBDs, sharing a higher identity with C. histolyticum ColG than ColH. plos.org Collagenases from Vibrio species, belonging to the M9A subfamily, also possess an activator domain that is crucial for recognizing and binding to collagen. biorxiv.org
The following table summarizes the domain architecture of representative microbial collagenases:
| Enzyme | Source Organism | Domain Architecture |
| ColG (Class I) | Clostridium histolyticum | Activator Domain, Peptidase Domain, PKD-like Domain, 2x Collagen-Binding Domains |
| ColH (Class II) | Clostridium histolyticum | Activator Domain, Peptidase Domain, 2x PKD-like Domains, 1x Collagen-Binding Domain |
| ColA | Bacillus cereus | Activator Domain, Peptidase Domain, PKD-like Domain, 2x Collagen-Binding Domains |
| VhaC | Vibrio hollisae | Activator Domain, Peptidase Domain |
This table provides a simplified representation of the domain architecture of selected microbial collagenases based on available research.
The mechanism of collagen degradation by bacterial collagenases involves the recognition of the collagen triple helix, local unwinding, and subsequent cleavage of the peptide bonds. pnas.org A key player in this process is the activator domain, which is responsible for the initial recognition and destabilization of the collagen triple helix. biorxiv.orgpnas.org This unwinding then presents the individual polypeptide chains to the peptidase domain for cleavage. pnas.org
While this general mechanism is shared, there are subtle but important differences. For example, collagenase from Grimontia hollisae (Ghcol) exhibits broader substrate specificity at certain positions compared to clostridial collagenase, which may be due to a larger substrate-binding space. researchgate.net The processivity, or the ability to perform multiple cleavage events without dissociating from the substrate, also varies. Class I clostridial collagenases, like ColG, show a preference for processive degradation of collagen. nih.gov
Differentiation from Mammalian Collagenases (e.g., MMP-1, MMP-8, MMP-13)
Mammalian collagenases, primarily members of the matrix metalloproteinase (MMP) family such as MMP-1 (interstitial collagenase), MMP-8 (neutrophil collagenase), and MMP-13 (collagenase-3), are essential for tissue remodeling and other physiological processes. ersnet.org They differ significantly from bacterial collagenases in their cleavage patterns, regulation, and evolutionary history.
A fundamental difference lies in how these enzymes cleave the collagen molecule. Mammalian collagenases (MMP-1, -8, and -13) cleave the native triple-helical collagen at a single, specific site, generating characteristic ¾ and ¼ fragments. ersnet.orgchondrex.com This initial cleavage occurs between a glycine (B1666218) and an isoleucine or leucine (B10760876) residue in the collagen alpha-chains. plos.org
In stark contrast, bacterial collagenases, including this compound from C. histolyticum, can cleave collagen at multiple sites along the triple helix. biorxiv.orgplus.ac.at This results in the progressive breakdown of the collagen molecule into numerous smaller fragments. plus.ac.at This ability to extensively degrade collagen contributes to their role as potent virulence factors. plus.ac.at
| Enzyme Type | Cleavage Pattern | Resulting Fragments |
| Bacterial this compound | Multiple sites along the collagen triple helix | Numerous small peptides |
| Mammalian Collagenases (MMP-1, -8, -13) | Single specific site in the collagen triple helix | ¾ and ¼ length fragments |
This table highlights the key difference in the cleavage patterns between bacterial and mammalian collagenases.
Furthermore, some studies have shown that naturally produced homotrimeric type I collagen (composed of three identical α1 chains) is resistant to cleavage by all collagenolytic MMPs, including MMP-1, MMP-8, and MMP-13. aacrjournals.org
The activity of mammalian and bacterial collagenases is governed by distinct regulatory mechanisms. Mammalian collagenase activity is tightly controlled to prevent excessive tissue degradation. chondrex.com This regulation occurs at multiple levels, including gene transcription, activation of the pro-enzyme form (zymogen), and inhibition by specific endogenous inhibitors called tissue inhibitors of metalloproteinases (TIMPs). ersnet.orgmdpi.com The interaction between MMPs and TIMPs is a critical factor in maintaining the balance of extracellular matrix turnover. mdpi.com
Conversely, bacterial collagenases are typically secreted in an active form and are not regulated by host TIMPs. chondrex.com The absence of endogenous inhibitors in the host allows for the extensive and unregulated destruction of connective tissue at the site of a bacterial infection. chondrex.com
The evolutionary paths of bacterial and mammalian collagenases are distinct. Evidence suggests that the genes for the two classes of collagenases from Clostridium histolyticum (Class I and Class II) arose from a gene duplication event. qmul.ac.uk
The diversity within the mammalian MMP gene family is a result of extensive gene duplication and exon shuffling throughout evolution. ersnet.orgunam.mx It is believed that these enzymes evolved from a simpler ancestral protein containing a catalytic domain, which then acquired additional functional domains through various genetic events. unam.mx The expansion of the MMP gene family in vertebrates likely co-evolved with the increasing complexity of the extracellular matrix. unam.mx For example, the three main collagenolytic MMPs (MMP-1, MMP-8, and MMP-13) exhibit preferential activity against different types of fibrillar collagen. unam.mx While both bacterial and mammalian collagenases are metalloproteinases, their distinct evolutionary histories have led to the significant differences observed in their structure, function, and regulation. kingsnake.com
Phylogenetic Analysis of this compound within the Peptidase Superfamily
This compound, a key enzyme in the breakdown of collagen, is phylogenetically situated within the vast and diverse peptidase superfamily. Bacterial collagenases, including this compound, are primarily classified within the M9 family of metallopeptidases in the MEROPS database, a comprehensive resource for peptidases and their inhibitors. nippi-inc.co.jpwikipedia.org This family is characterized by the presence of a conserved HEXXH zinc-binding motif, which is crucial for their catalytic activity. nippi-inc.co.jpsums.ac.ir
The M9 family is further divided into two main subfamilies, M9A and M9B, based on amino acid sequences and substrate specificities. nippi-inc.co.jp Collagenases from Vibrio species are typically classified under the M9A subfamily, while those from Clostridium species, including the well-studied this compound from Clostridium histolyticum (also known as Hathewaya histolytica), fall into the M9B subfamily. nippi-inc.co.jptandfonline.com This fundamental division highlights a significant evolutionary divergence between these two groups of bacterial collagenases.
Phylogenetic analyses of various bacterial collagenases have provided deeper insights into their evolutionary relationships. For instance, studies on Clostridium species have shown that different collagenases within this genus, such as ColG and ColH from C. histolyticum, represent distinct evolutionary lineages that likely arose from gene duplication events. nih.govasm.org This is supported by the fact that while they share structural similarities, they exhibit differences in their primary and secondary structures, as well as substrate specificities. nih.govgenome.jp
The evolutionary tree of bacterial collagenases indicates a complex history of divergence and adaptation. For example, within the M9B subfamily, different Clostridium species cluster together, reflecting their closer evolutionary relationships. sums.ac.irresearchgate.net Similarly, within the M9A subfamily, various Vibrio species form distinct phylogenetic groups. sums.ac.irresearchgate.net Interestingly, some collagenases from Bacillus species also fall within the M9 family, suggesting a shared ancestry with clostridial and vibrio collagenases. sums.ac.ir
The domain architecture of these enzymes further supports the phylogenetic classifications. Clostridial collagenases are typically large, multi-domain proteins composed of a catalytic domain and one or more accessory domains, such as collagen-binding domains (CBDs) and polycystic kidney disease (PKD)-like domains, which are crucial for recognizing and binding to collagen. nippi-inc.co.jpasm.org The arrangement and number of these domains can vary even between different collagenases from the same species, like ColG and ColH, indicating a modular evolution that has allowed for functional diversification. nippi-inc.co.jpasm.org In contrast, some Vibrio collagenases have a simpler domain structure. rsc.org
It is important to note that the term "collagenase" has been used broadly in the literature, sometimes referring to enzymes from different peptidase families that can degrade collagen but are not part of the M9 family. rsc.org For instance, some serine proteases and enzymes from the U32 peptidase family also exhibit collagenolytic activity but are evolutionarily distinct from the M9 family collagenases. rsc.orgebi.ac.uk Therefore, a strict classification based on phylogenetic and structural data, as provided by databases like MEROPS, is essential for understanding the evolutionary history of true collagenases like this compound.
Table 1: MEROPS Classification of Representative Bacterial Collagenases
| Organism | Collagenase Type | MEROPS Family | MEROPS Subfamily | Key Feature |
|---|---|---|---|---|
| Clostridium histolyticum | This compound (ColG) | M9 | M9B | High collagenolytic activity. asm.org |
| Clostridium histolyticum | Collagenase II (ColH) | M9 | M9B | Complements ColG activity. asm.org |
| Vibrio alginolyticus | Collagenase V | M9 | M9A | Representative of Vibrio collagenases. ebi.ac.uk |
| Bacillus cereus | Collagenase | M9 | M9B | Shares ancestry with clostridial collagenases. sums.ac.ir |
| Porphyromonas gingivalis | Collagenase | U32 | - | Evolutionarily distinct from M9 family. ebi.ac.uk |
Table 2: Domain Architecture of Selected Bacterial Collagenases
| Enzyme | Organism | Catalytic Domain | Accessory Domains |
|---|---|---|---|
| ColG | Clostridium histolyticum | M9 Peptidase | 1 PKD-like, 2 CBDs. nippi-inc.co.jp |
| ColH | Clostridium histolyticum | M9 Peptidase | 2 PKD-like, 1 CBD. nippi-inc.co.jp |
| Collagenase V | Vibrio alginolyticus | M9 Peptidase | Varies; may have simpler structure. rsc.org |
Future Directions in Collagenase I Research
Elucidation of Remaining Unclear Degradation Mechanisms
Despite significant progress, the precise mechanisms by which Collagenase I degrades native collagen fibrils remain partially understood. Future research will focus on unraveling the intricate details of this process. A key area of investigation is understanding the biochemical and structural basis for the periodic arrangement of binding sites where Matrix Metalloproteinase-1 (MMP-1), a type of collagenase, binds and initiates degradation. nih.gov It is still unclear how some bacterial collagenases, such as that from Vibrio, recognize and cleave native collagen. rsc.org
Single-molecule tracking studies have revealed that MMP-1 diffuses on the surface of collagen fibrils and pauses at specific sites before initiating cleavage. nih.gov These pauses are potential points of regulation, and modifying their location or affinity could dramatically alter the susceptibility of fibrils to degradation. nih.gov Further research is needed to understand the factors that govern the duration of these pauses and the efficiency of degradation initiation after the pause. nih.gov The degradation of collagen by microbial collagenases is also an area where the mechanism is not yet fully clear. rsc.org
Development of Novel this compound Variants with Tailored Specificity for Research Applications
The development of novel this compound variants with customized properties is a rapidly advancing field. Researchers are exploring the use of protein engineering and directed evolution to create enzymes with enhanced stability, activity, and specificity for various research and therapeutic applications. researchgate.netdntb.gov.ua
One promising approach involves the use of computational protein design to generate more thermostable collagenase variants. dntb.gov.uanih.govresearchgate.net Enhanced thermostability is often associated with higher enzymatic activity and provides a basis for further optimization. dntb.gov.uanih.gov For instance, a computationally engineered variant of collagenase G (ColG) with increased thermostability has been developed. nih.govresearchgate.net
Furthermore, there is growing interest in identifying and characterizing collagenases from new sources, such as kiwi extract and certain peptides, which may offer therapeutic benefits with fewer side effects compared to existing options. urologytimes.com The goal is to develop a portfolio of collagenases with a range of efficacies and side-effect profiles to suit different clinical needs. urologytimes.com
| Source | Potential Advantage | Research Stage |
|---|---|---|
| Kiwi Extract | Natural source, potentially fewer side effects | Basic science studies urologytimes.com |
| Peptides | Potent collagenase activity | Early investigational urologytimes.com |
| Engineered ColG Variant | Increased thermostability and activity | Preclinical (ex-situ model) nih.govresearchgate.net |
Advanced Characterization of this compound Dynamics Using Biophysical Methods
Advanced biophysical techniques are crucial for gaining a deeper understanding of the dynamic nature of this compound and its interaction with collagen. Methods such as single-molecule tracking have already provided significant insights into the enzyme's movement and binding behavior on collagen fibrils. nih.gov
Future studies will likely employ a broader range of biophysical methods to probe the conformational changes that this compound undergoes during the catalytic process. Understanding these dynamics at a molecular level is essential for a complete picture of its mechanism of action. The viscoelastic properties of tissues, which are largely determined by collagen, are still not fully characterized at the nanoscale, representing a key area for future investigation. researchgate.net
Integration of In Silico and Experimental Approaches for Mechanism-Based Studies
In silico approaches, such as molecular dynamics simulations, are being used to study the effects of mechanical force on collagen cleavage and to identify potential inhibitors of collagenase activity. mdpi.comnih.gov These computational predictions can then be validated and refined through targeted experimental studies. For example, computational protein design has been successfully used to create a more thermostable collagenase variant, the properties of which were then confirmed experimentally. nih.govresearchgate.net This integrated approach allows for a more efficient and precise investigation of the enzyme's structure-function relationship and facilitates the rational design of novel collagenase variants and inhibitors. mdpi.comresearchgate.net
| Research Area | In Silico Approach | Experimental Validation |
|---|---|---|
| Mechanism of Action | Molecular dynamics simulations of collagen-collagenase interaction nih.gov | Single-molecule tracking of enzyme on collagen fibrils nih.gov |
| Inhibitor Discovery | Virtual screening of compound libraries against collagenase structure mdpi.comresearchgate.net | Enzyme inhibition assays with identified compounds researchgate.net |
| Protein Engineering | Computational design of thermostable variants nih.govresearchgate.net | Biochemical characterization of engineered enzyme's activity and stability dntb.gov.uanih.govresearchgate.net |
Q & A
Q. What standardized protocols are recommended for tissue dissociation using Collagenase I, and how do concentration and incubation time affect cell viability?
this compound is typically reconstituted at 1 mg/mL (1000× stock) and diluted to working concentrations (e.g., 0.1–1 mg/mL) depending on tissue type. For enzymatic passaging of human embryonic stem cells, protocols involve incubating tissues at 37°C for 15–30 minutes with gentle agitation . Cell viability post-digestion should be assessed via Annexin V staining and flow cytometry (e.g., 85–95% viability in 3D bone marrow models), with adjustments to collagenase concentration or digestion time if apoptosis exceeds 15% .
Q. How does this compound specificity for collagen type I influence experimental design in extracellular matrix (ECM) studies?
this compound preferentially cleaves native collagen type I over type III (3.5:1 ratio in digestion assays), making it ideal for studies targeting collagen I-rich tissues (e.g., skin, tendons). Researchers should validate substrate specificity using SDS-PAGE to analyze digestion products (e.g., 75 kDa, 50 kDa, and 25 kDa fragments) and confirm activity via inhibition assays (e.g., EDTA or L-cysteine inhibition, but not N-ethylmaleimide) . Kinetic assays using ¹⁴C-labeled collagen can quantify digestion rates under varying pH and temperature conditions .
Q. What quality control parameters are critical when validating this compound activity for reproducible research?
Key parameters include:
- Biological Activity : >125 CDU/mg (Collagen Digestion Units), verified via COA (Certificate of Analysis) .
- Contaminant Profiling : Assess protease contamination (e.g., trypsin-like activity) using fluorogenic substrates.
- Inhibition Studies : Confirm batch consistency by testing EDTA sensitivity (≥80% activity loss at 5 mM EDTA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in gene expression data linked to this compound treatment, such as collagen type I/II ratios in mesenchymal stem cells (MSCs)?
Discrepancies in collagen type I/II expression (e.g., higher collagen II in collagenase-treated MSCs) may arise from dose-dependent enzyme effects or cross-talk with other proteases. To address this:
- Perform endpoint PCR with housekeeping gene normalization (e.g., GAPDH) and validate via qPCR .
- Use siRNA knockdown of collagenase-induced signaling pathways (e.g., TGF-β) to isolate downstream effects .
- Compare results with alternative digestion methods (e.g., mechanical dissociation) to rule out enzymatic artifacts .
Q. What advanced imaging techniques can quantify collagen degradation dynamics induced by this compound in real time?
Fourier Transform Infrared Imaging Spectroscopy (FT-IRIS) enables spatial tracking of collagen orientation changes by analyzing amide I/amide II peak ratios (1650 cm⁻¹ vs. 1550 cm⁻¹). For example, collagenase-treated cartilage shows a 40% reduction in amide I/II ratios after 24 hours, correlating with disrupted fibril alignment . Combine with immunofluorescence staining for collagenase-generated neoepitopes (e.g., Col2-3/4C antibody) to validate cleavage sites .
Q. How do collagenase blends (e.g., Liberase DH) compare to this compound in optimizing primary cell isolation for functional assays?
Liberase DH (this compound/II + Dispase®) enhances reproducibility by reducing lot-to-lot variability in crude collagenase preparations. For immune cell isolation from tumor tissues, Liberase yields 20–30% higher viability than this compound alone due to neutral protease activity. However, this compound remains preferable for ECM remodeling studies requiring strict specificity .
Q. What mechanistic insights explain the membrane-localized collagenase activity in pathogens like Entamoeba histolytica?
this compound in E. histolytica is plasma membrane-bound, requiring direct contact with collagen for digestion. This localization facilitates tissue invasion, as shown by 75% reduction in collagen lysis when trophozoites are immobilized. Inhibitor studies (e.g., serum-mediated inhibition) suggest host-pathogen interactions modulate enzyme accessibility .
Methodological Considerations
Q. How should researchers design dose-response experiments to minimize off-target effects of this compound in 3D cell culture models?
- Titration Range : Test 0.1–2 mg/mL collagenase with 15–60-minute incubations.
- Control Groups : Include EDTA-treated (enzyme-inactivated) and mechanical dissociation controls.
- Outcome Metrics : Quantify apoptotic cells (Annexin V+/PI−) and ECM integrity via second-harmonic generation microscopy .
Q. What statistical approaches are recommended for analyzing collagenase-induced changes in gene expression or ECM composition?
- Use multivariate ANOVA to account for interdependent variables (e.g., collagenase concentration, incubation time).
- Apply principal component analysis (PCA) to FT-IRIS datasets for dimensionality reduction in collagen orientation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
